Pomalidomide-PEG4-COOH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O10/c28-19-5-4-18(22(31)26-19)27-23(32)16-2-1-3-17(21(16)24(27)33)25-7-9-35-11-13-37-15-14-36-12-10-34-8-6-20(29)30/h1-3,18,25H,4-15H2,(H,29,30)(H,26,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAANPUBZFFRWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Pomalidomide-PEG4-COOH: Structure, Properties, and Applications in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pomalidomide-PEG4-COOH, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, and its mechanism of action in hijacking the ubiquitin-proteasome system for targeted protein degradation. Detailed experimental protocols and visual diagrams of the relevant signaling pathway and experimental workflows are provided to facilitate its application in research and drug development.
Core Concepts: Hijacking the Ubiquitin-Proteasome System
This compound is a functionalized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, incorporating a 4-unit polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid. The pomalidomide (B1683931) moiety serves as a molecular recognition element for CRBN, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1][2] The terminal carboxylic acid allows for the covalent conjugation of a ligand that binds to a specific protein of interest (POI).
The resulting heterobifunctional PROTAC molecule simultaneously binds to both the POI and CRBN, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[1][]
Chemical Structure and Properties
This compound is a derivative of pomalidomide, an immunomodulatory drug, featuring a PEGylated linker arm terminating in a carboxyl group. This structure is specifically designed for the straightforward synthesis of PROTACs.
| Property | Value |
| CAS Number | 2138440-81-8 |
| Molecular Formula | C₂₄H₃₁N₃O₁₀ |
| Molecular Weight | 521.52 g/mol |
| Appearance | Viscous Liquid |
| Color | Light yellow to yellow |
| Purity | ≥95% |
| Solubility | Soluble in DMSO (≥100 mg/mL) |
| Storage | Store at -20°C for long-term stability. |
Signaling Pathway: Pomalidomide-Mediated Protein Degradation
The mechanism of action of a pomalidomide-based PROTAC involves a catalytic cycle within the cell, leading to the selective degradation of a target protein. The following diagram illustrates the key steps in this process.
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of PROTACs derived from this compound.
Protocol 1: Synthesis of a Pomalidomide-Based PROTAC
This protocol describes the conjugation of this compound to a target protein ligand containing a primary amine via amide bond formation.
Materials:
-
This compound
-
Amine-containing target protein ligand
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolve this compound (1.0 eq) and the amine-containing target protein ligand (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.
-
Add PyBOP (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DMSO and purify the crude product by preparative reverse-phase HPLC.
-
Lyophilize the fractions containing the pure PROTAC.
-
Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR spectroscopy.
Protocol 2: Western Blotting for Target Protein Degradation
This protocol outlines a standard Western blot procedure to assess the degradation of a target protein in cells treated with a pomalidomide-based PROTAC.[4]
Materials:
-
Cancer cell line expressing the target protein
-
Pomalidomide-based PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control. Include a positive control with a known degrader if available, and a negative control where degradation is rescued by co-treatment with a proteasome inhibitor (e.g., 10 µM MG132).[4]
-
Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).[4]
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities using image analysis software and normalize the target protein band intensity to the loading control band intensity.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the development and evaluation of a this compound-based PROTAC.
References
Pomalidomide-PEG4-COOH in PROTACs: An In-depth Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Pomalidomide-PEG4-COOH as a critical component in Proteolysis Targeting Chimeras (PROTACs). We delve into the molecular interactions, signaling pathways, and experimental methodologies essential for the successful design and evaluation of pomalidomide-based degraders.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to eliminate specific proteins of interest (POIs) from the cellular environment.[1] These molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[2] this compound serves as a versatile E3 ligase ligand-linker conjugate, specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[3]
The fundamental mechanism of a pomalidomide-based PROTAC is a catalytic cycle that involves the following key steps:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target POI and the CRBN E3 ligase, forming a key ternary complex (POI-PROTAC-CRBN).[4] The formation of a stable and productive ternary complex is a critical determinant of the PROTAC's efficacy.[2]
-
Ubiquitination : The induced proximity of the POI to the CRBN E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[5] This results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's natural protein degradation machinery.[6] The proteasome unfolds and degrades the tagged protein into smaller peptides.[4]
-
Recycling of the PROTAC : Following the degradation of the POI, the PROTAC molecule is released and can participate in subsequent rounds of degradation, acting as a catalyst.[4]
The Role of Pomalidomide (B1683931) and the PEG4-COOH Linker
Pomalidomide is a derivative of thalidomide (B1683933) and functions as a potent recruiter of the CRBN E3 ligase.[7] It binds to a specific pocket in CRBN, inducing a conformational change that facilitates the recruitment of neosubstrates, which in the context of PROTACs, is the tethered POI. The choice of pomalidomide as the E3 ligase ligand is advantageous due to its well-characterized binding to CRBN and its established use in clinically approved drugs.[8]
The polyethylene (B3416737) glycol (PEG) linker is not merely a spacer but plays a crucial role in the overall efficacy of the PROTAC.[9] The PEG4 component, consisting of four ethylene (B1197577) glycol units, imparts several desirable properties:
-
Solubility and Permeability : PEG linkers are hydrophilic and can improve the aqueous solubility and cell permeability of the PROTAC molecule.[9]
-
Flexibility and Length : The length and flexibility of the linker are critical for enabling the formation of a stable and productive ternary complex. A linker that is too short may lead to steric hindrance, while an overly long or rigid linker may not effectively bring the POI and CRBN into optimal proximity for ubiquitination.[2] The PEG4 linker provides a specific length and degree of flexibility that can be optimized for different POIs.
-
Vectorial Properties : The linker's composition and attachment point to both the pomalidomide and the POI ligand influence the relative orientation of the two proteins within the ternary complex, which is a key determinant of successful ubiquitination.
The terminal carboxylic acid (COOH) group on the this compound conjugate provides a convenient chemical handle for conjugation to a POI ligand, typically through an amide bond formation with an amine-functionalized warhead. This modularity allows for the synthesis of a diverse range of PROTACs targeting various proteins.
Quantitative Data on Pomalidomide-Based PROTACs
The efficacy of PROTACs is typically evaluated by two key parameters: DC50, the concentration of the PROTAC that results in 50% degradation of the target protein, and Dmax, the maximum percentage of protein degradation achieved. The following tables summarize representative data for pomalidomide-based PROTACs with PEG linkers, targeting different proteins.
Table 1: Degradation Efficiency of Pomalidomide-Based PROTACs Targeting BRD4
| PROTAC Compound | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | PEG linker | MV4-11 | 8 | >98 | [7] |
| ARV-825 | PEG linker | RS4;11 | <1 | >95 | [7] |
| PROTAC 3 | PEG linker | RS4;11 | ~100-300 | Not Reported | [7] |
Note: Data is compiled from different studies and experimental conditions may vary.
Table 2: Degradation Efficiency of Pomalidomide-Based PROTACs Targeting Other Kinases
| PROTAC Compound | Target Protein | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | ~10 | >95 | [10] | |
| GP262 | PI3Kγ | PEG linker | MDA-MB-231 | 42.23 | 88.6 | [11] |
| GP262 | mTOR | PEG linker | MDA-MB-231 | 45.4 | 74.9 | [11] |
Note: Data is compiled from different studies and experimental conditions may vary.
Experimental Protocols
The development and characterization of pomalidomide-based PROTACs involve a series of critical experiments to validate their mechanism of action and quantify their efficacy.
Synthesis of this compound based PROTACs
The synthesis of a PROTAC using this compound typically involves a standard amide coupling reaction with an amine-functionalized ligand for the protein of interest (POI-NH2).
Materials:
-
This compound
-
Amine-functionalized POI ligand (POI-NH2)
-
Coupling agents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Dissolve this compound (1.0 eq) and the POI-NH2 ligand (1.0-1.2 eq) in anhydrous DMF.
-
Add the coupling agents, such as HATU (1.2 eq) and HOBt (1.2 eq), to the reaction mixture.
-
Add DIPEA (2.0-3.0 eq) to the mixture and stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
-
Characterize the final product by NMR and high-resolution mass spectrometry (HRMS).
Western Blotting for Protein Degradation
This is the most common assay to quantify the degradation of the target protein.[6]
Materials:
-
Cell line expressing the POI
-
Pomalidomide-based PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-POI and anti-loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with increasing concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the POI and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[10]
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell line expressing the POI
-
Pomalidomide-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer with deubiquitinase inhibitors (e.g., NEM)
-
Antibody for immunoprecipitation (anti-POI)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibody for Western blotting (anti-ubiquitin)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration that induces significant degradation. In a parallel sample, co-treat with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow accumulation of ubiquitinated protein.
-
Cell Lysis: Lyse cells in a denaturing buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an anti-POI antibody to capture the target protein and its ubiquitinated forms. Use Protein A/G beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the immunoprecipitated proteins.
-
Western Blotting: Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin chains on the POI. A ladder of high-molecular-weight bands indicates ubiquitination.
Ternary Complex Formation Assays
Several biophysical and in-cell assays can be used to confirm and characterize the formation of the POI-PROTAC-CRBN ternary complex.
-
Co-Immunoprecipitation (Co-IP): Similar to the ubiquitination assay, but after immunoprecipitating the POI, the Western blot is probed with an anti-CRBN antibody to detect the PROTAC-dependent interaction.[3]
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET): This assay measures the proximity between a fluorescently labeled CRBN and a fluorescently labeled POI in the presence of the PROTAC.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay detects the formation of the ternary complex through the generation of a chemiluminescent signal when the donor and acceptor beads are brought into close proximity by the complex.
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer): This live-cell assay measures the interaction between a NanoLuc® luciferase-tagged POI and a HaloTag®-labeled CRBN in the presence of a fluorescent HaloTag® ligand and the PROTAC.[12]
Conclusion
This compound is a powerful and versatile building block for the development of PROTACs that recruit the CRBN E3 ligase. Its well-defined mechanism of action, coupled with the modularity of PROTAC design, offers a promising strategy for targeted protein degradation. A thorough understanding of the underlying principles of ternary complex formation and the application of robust experimental methodologies are paramount for the successful design and optimization of novel pomalidomide-based therapeutics. This guide provides a foundational framework for researchers to explore and advance the field of targeted protein degradation.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 三重複合体の形成 [promega.jp]
The Fulcrum of Function: A Technical Guide to the PEG4 Linker in Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to induced degradation. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A cornerstone of modern PROTAC design is the use of well-defined components, including the E3 ligase ligand, the warhead targeting the protein of interest, and the intervening linker. Pomalidomide is a highly utilized ligand for the Cereblon (CRBN) E3 ubiquitin ligase. When conjugated with a linker, such as a tetra-polyethylene glycol (PEG4) chain terminating in a carboxylic acid (Pomalidomide-PEG4-COOH), it becomes a versatile building block for PROTAC synthesis. This technical guide provides an in-depth analysis of the critical role the PEG4 linker plays in the efficacy, selectivity, and physicochemical properties of the resulting PROTAC, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction to Pomalidomide-Based PROTACs
PROTACs are bifunctional molecules that act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase[1][2]. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is recycled to engage in further degradation cycles[3].
Pomalidomide, an immunomodulatory imide drug (IMiD), functions by binding to Cereblon (CRBN), the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex[1][4]. This action makes it an ideal "anchor" for recruiting this E3 ligase in a PROTAC construct. The this compound entity is a key intermediate in PROTAC synthesis, comprising three distinct parts:
-
Pomalidomide: The CRBN-binding moiety.
-
PEG4 Linker: A flexible, hydrophilic spacer composed of four ethylene (B1197577) glycol units.
-
Terminal Carboxylic Acid (COOH): A reactive handle for conjugation to a POI-binding ligand.
The linker is not merely a passive spacer but an active and critical component that dictates the overall performance of the PROTAC[5].
The Multifaceted Role of the PEG4 Linker
The polyethylene (B3416737) glycol (PEG) linker is the most common motif in PROTAC design, used in over 50% of reported degraders. Its popularity stems from a unique combination of physicochemical properties that directly influence the PROTAC's biological activity.
Spacing and Geometry for Ternary Complex Formation
The primary function of the linker is to span the distance between the POI and the E3 ligase, enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase)[1][5]. The length and flexibility of the linker are paramount.
-
Optimal Length: A linker that is too short may cause steric clashes, preventing complex formation. Conversely, an excessively long linker might not effectively constrain the two proteins, leading to inefficient ubiquitination[1]. The PEG4 linker provides a specific length that must be empirically validated for each POI-E3 ligase pair.
-
Flexibility: The free rotation around the C-O bonds in the PEG chain provides conformational flexibility[6]. This allows the PROTAC to adopt multiple conformations, increasing the probability of achieving the optimal orientation for ubiquitin transfer between the E3 ligase and accessible lysine (B10760008) residues on the POI surface[7].
Physicochemical and Pharmacokinetic Properties
The chemical composition of the linker heavily influences the drug-like properties of the PROTAC molecule.
-
Solubility: PEG linkers are hydrophilic and highly water-soluble[6][8][9]. This property can counteract the hydrophobicity of the often-complex POI ligand and E3 binder, improving the overall solubility of the PROTAC, which is crucial for administration and bioavailability[1].
-
Cell Permeability: While hydrophilicity aids solubility, a balance is required for cell membrane permeability. The amphiphilic nature of PEG can help modulate this balance. Systematic changes in PEG linker length can be used to fine-tune cell permeability and oral absorption.
-
Reduced Immunogenicity: PEG is known for its low immunogenicity and ability to create a hydration shell, which can shield the PROTAC from recognition by the immune system[6][8].
The signaling pathway for a pomalidomide-based PROTAC is visualized below.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 5. benchchem.com [benchchem.com]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-PEG4-COOH for Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
Pomalidomide (B1683931), a derivative of thalidomide (B1683933), is a widely utilized and highly effective E3 ligase ligand that binds to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1] The strategic incorporation of pomalidomide into PROTAC design has led to the development of potent degraders for a multitude of high-value therapeutic targets. The linker component of a PROTAC is not merely a passive spacer but plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the degrader. The length, composition, and attachment points of the linker are all crucial parameters that must be optimized to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
This technical guide focuses on Pomalidomide-PEG4-COOH , a functionalized building block for PROTAC synthesis. It features the pomalidomide core for CRBN engagement and a 4-unit polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid. This terminal functional group provides a versatile handle for the conjugation of a target-protein-binding ligand, enabling the streamlined synthesis of novel PROTACs. This document will provide an in-depth overview of the core principles of this compound-based PROTACs, including their mechanism of action, quantitative performance data, and detailed experimental protocols for their synthesis and characterization.
Core Concepts and Mechanism of Action
Pomalidomide-based PROTACs function by inducing the proximity of a target protein to the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
The this compound building block provides the CRBN-recruiting moiety and a flexible linker to which a ligand for a protein of interest (POI) can be attached. The PEG4 linker offers several advantages, including increased hydrophilicity, which can improve the solubility of the resulting PROTAC, and conformational flexibility, which can aid in the formation of a stable ternary complex.
Signaling Pathway of Pomalidomide-Based PROTACs
The binding of a pomalidomide-based PROTAC to CRBN initiates a signaling cascade that culminates in the degradation of the target protein. In the context of cancer therapy, where pomalidomide itself has clinical utility, it is known to induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This leads to the downregulation of downstream targets such as IRF4 and c-Myc, ultimately resulting in apoptosis of cancer cells. When incorporated into a PROTAC, the primary goal is to redirect the activity of CRBN towards the new protein of interest.
Mechanism of action for a this compound-based PROTAC.
Quantitative Data Presentation
The efficacy of a PROTAC is typically quantified by its degradation concentration 50 (DC50), the concentration at which 50% of the target protein is degraded, and the maximum degradation (Dmax), the highest percentage of protein degradation achieved. The binding affinity of the pomalidomide moiety to CRBN is also a critical parameter.
While specific degradation data for a PROTAC utilizing the this compound linker is not extensively available in publicly accessible literature, the following tables present representative data for pomalidomide-based PROTACs targeting the well-characterized bromodomain and extra-terminal domain (BET) protein BRD4. This data, compiled from various studies, illustrates the typical performance of PROTACs with PEG linkers of similar lengths.
Table 1: Binding Affinity of Pomalidomide to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) | Assay Method | Reference |
| Pomalidomide | ~157 nM | Competitive Titration | [2] |
| Pomalidomide | ~1.2 µM | Competitive Binding Assay | [3] |
| Lenalidomide | ~178 nM | Competitive Titration | [2] |
| Thalidomide | ~250 nM | Competitive Titration | [2] |
Table 2: Representative Degradation Efficiency of Pomalidomide-Based BRD4 PROTACs with PEG Linkers
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC 1 | BRD4 | Pomalidomide | PEG | < 1 | > 90 | Burkitt's Lymphoma | [4] |
| Compound 34 | BRD4 | Pomalidomide | PEG-like | 60 | 94 | MDA-MB-231 | [5] |
| Compound 29 | BRD4 | Pomalidomide | PEG | 184 | 86 | MDA-MB-231 | [5] |
| dBET1 | BRD4 | Pomalidomide | PEG | ~18 | >95 | MV4;11 | Representative |
Note: The data presented is for illustrative purposes and is derived from studies on pomalidomide-based PROTACs with similar PEG linkers. The exact performance of a PROTAC synthesized with this compound will depend on the specific target protein and its ligand.
Experimental Protocols
The development and characterization of a novel PROTAC involves a series of well-defined experimental procedures, from its initial synthesis to the confirmation of its mechanism of action and cellular efficacy.
Synthesis of a this compound-Based PROTAC
The synthesis of a PROTAC using this compound involves the conjugation of the terminal carboxylic acid to a suitable functional group on the target protein ligand, typically a primary or secondary amine. A standard amide coupling reaction is commonly employed.
Example Protocol: Amide Coupling of this compound to an Amine-Containing Target Ligand
-
Materials and Reagents:
-
This compound
-
Amine-containing target protein ligand
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) and the amine-containing target protein ligand (1.0-1.2 equivalents) in anhydrous DMF in the reaction vessel under an inert atmosphere.
-
Add the coupling agent (e.g., HATU, 1.2 equivalents) to the solution.
-
Add DIPEA (2.0-3.0 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized PROTAC using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be used to characterize this interaction.
Surface Plasmon Resonance (SPR)
-
Principle: SPR measures the binding of an analyte to a ligand immobilized on a sensor chip in real-time.
-
Procedure:
-
Immobilize the E3 ligase (e.g., biotinylated CRBN) on a streptavidin-coated sensor chip.
-
Inject a solution containing the PROTAC over the chip to measure the binary interaction between the PROTAC and CRBN.
-
To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the CRBN-coated chip.
-
Alternatively, inject the target protein over a surface saturated with the PROTAC-CRBN complex.
-
Analyze the resulting sensorgrams to determine the association (kon) and dissociation (koff) rates, and the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Procedure:
-
Place a solution of the E3 ligase (e.g., CRBN) in the sample cell of the calorimeter.
-
Fill the injection syringe with a solution of the PROTAC.
-
Titrate the PROTAC into the CRBN solution and measure the heat changes.
-
To measure ternary complex formation, place a pre-formed binary complex of CRBN and the PROTAC in the sample cell and titrate in the target protein.
-
Analyze the data to determine the binding parameters.
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a reconstituted system.
-
Materials and Reagents:
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase (CRBN complex)
-
Purified recombinant target protein
-
Ubiquitin
-
ATP
-
Synthesized PROTAC
-
Ubiquitination buffer
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against the target protein
-
-
Procedure:
-
Set up a reaction mixture containing the E1, E2, E3 enzymes, target protein, ubiquitin, and ATP in the ubiquitination buffer.
-
Add the PROTAC at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using a primary antibody against the target protein.
-
The appearance of higher molecular weight bands or a smear above the unmodified target protein indicates polyubiquitination.
-
Western Blot Analysis for Protein Degradation
Western blotting is the most common method to quantify the degradation of the target protein in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the PROTAC at a range of concentrations for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
-
Mandatory Visualizations
Experimental Workflow for PROTAC Characterization
The following diagram illustrates a typical experimental workflow for the development and characterization of a novel PROTAC.
References
- 1. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and biophysical comparisons of the pomalidomide- and CC-220-induced interactions of SALL4 with cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
Physicochemical Properties of Pomalidomide-PEG4-COOH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-PEG4-COOH is a synthetic compound that plays a crucial role in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). It incorporates the Pomalidomide (B1683931) moiety, a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a four-unit polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid. This functionalized linker allows for the covalent conjugation of a ligand that targets a specific protein of interest, thereby creating a heterobifunctional PROTAC capable of inducing the degradation of the target protein. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action and experimental applications.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, compiled from various suppliers and scientific literature.
| Property | Value |
| Molecular Weight | 521.52 g/mol [1][2][3] |
| Molecular Formula | C₂₄H₃₁N₃O₁₀[1][3] |
| CAS Number | 2138440-81-8[1][2][3] |
| Appearance | Viscous Liquid or Solid (can vary)[1] |
| Color | Light yellow to yellow[1] |
| Purity | Typically ≥95% or ≥98% as determined by HPLC[2] |
| Solubility | Soluble in DMSO (e.g., 100 mg/mL), Ethanol, and various aqueous buffers with co-solvents.[1][4] Hygroscopic nature of DMSO can impact solubility.[1] |
| Storage Conditions | Pure form: -20°C for up to 3 years.[1] In solvent: -80°C for up to 6 months, -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[1][4] |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and application of this compound. Below are protocols for key experiments.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound.
Methodology: A reverse-phase HPLC (RP-HPLC) method is commonly employed.
-
Column: C18 column (e.g., Agilent C18, 150 x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid or a phosphate (B84403) buffer like 0.03M KH₂PO₄ at pH 3.2) and an organic phase (e.g., acetonitrile).[5][6]
-
Detection: UV detection at a wavelength of approximately 220-226 nm.[5][6]
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or a mixture of acetonitrile (B52724) and water) and then diluted to an appropriate concentration for injection.[5][6]
-
Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.
Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight and identity of this compound.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for this purpose.
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Mass Analyzer: Time-of-flight (TOF) or other high-resolution mass analyzers can provide accurate mass measurements.
-
Sample Preparation: The sample is prepared similarly to the HPLC protocol and introduced into the mass spectrometer via the LC system.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak corresponding to the theoretical mass of this compound. Fragmentation patterns can also be used for structural confirmation.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Methodology: ¹H NMR and ¹³C NMR are standard techniques.
-
Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆.
-
Data Acquisition: Spectra are acquired on a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts, integration, and coupling patterns of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are compared with the expected structure of this compound.
Solubility Determination
Objective: To determine the solubility of this compound in various solvents.
Methodology: A common method is the shake-flask method.
-
Procedure: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial. The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature until equilibrium is reached.
-
Sample Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical method, such as HPLC with a calibration curve.
-
In Vitro Solubility for Biological Assays: For cell-based assays, stock solutions are often prepared in DMSO. For aqueous buffers, co-solvents like PEG300 and Tween-80 may be used to improve solubility.[1] Sonication and gentle heating can aid in dissolution.[1]
Signaling Pathway and Experimental Workflow Visualizations
Pomalidomide-Mediated Protein Degradation Signaling Pathway
Pomalidomide functions by hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, primarily the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][7] The degradation of these factors ultimately results in anti-proliferative and apoptotic effects in cancer cells.[4]
Caption: Pomalidomide-based PROTAC mechanism of action.
General Experimental Workflow for a PROTAC Assay
The following diagram illustrates a typical workflow for evaluating the efficacy of a PROTAC synthesized using this compound.
Caption: General experimental workflow for PROTAC evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. abmole.com [abmole.com]
- 5. CN105866297B - A kind of HPLC analytical method of the pomalidomide in relation to substance - Google Patents [patents.google.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Inclusion complexation of the anticancer drug pomalidomide with cyclodextrins: fast dissolution and improved solubility - PMC [pmc.ncbi.nlm.nih.gov]
Pomalidomide-PEG4-COOH: A Technical Guide for Chemical Biology Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-PEG4-COOH has emerged as a pivotal tool in the field of chemical biology, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional molecule incorporates the high-affinity Cereblon (CRBN) E3 ubiquitin ligase ligand, pomalidomide (B1683931), connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker that terminates in a carboxylic acid. This functional handle allows for the covalent conjugation of a ligand for a protein of interest (POI), thereby creating a PROTAC capable of inducing the targeted degradation of the POI. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of key biological and experimental workflows.
Core Concepts: Cereblon-Mediated Targeted Protein Degradation
Pomalidomide functions as a "molecular glue" to the E3 ubiquitin ligase Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1][2] By binding to CRBN, pomalidomide alters its substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] PROTACs leveraging a pomalidomide-based ligand hijack this cellular machinery. The PROTAC simultaneously binds to CRBN (via the pomalidomide moiety) and a target protein (via a separate ligand), forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[3][4]
Quantitative Data
The efficacy of this compound as a component of a PROTAC is determined by several key quantitative parameters, including its binding affinity to Cereblon and the degradation efficiency of the resulting PROTAC.
Binding Affinity of Pomalidomide to Cereblon
While the specific dissociation constant (Kd) for the entire this compound construct is not widely published, the binding affinity of the parent molecule, pomalidomide, to the CRBN-DDB1 complex has been determined through various biophysical assays. These values provide a strong indication of the affinity of the pomalidomide moiety within the PROTAC construct.
| Compound | Binding Affinity (Kd) | Assay Method | Reference |
| Pomalidomide | 156.60 nM | Competitive Titration | [5] |
| Pomalidomide | 1.2 µM | TR-FRET | [6] |
| Pomalidomide | ~2 µM | Competitive Binding Assay | [7] |
| Pomalidomide | 55 ± 1.8 μM | NMR | [8] |
| Pomalidomide | 12.5 µM | Isothermal Titration Calorimetry (ITC) | [8] |
Note: Binding affinity values can vary depending on the specific assay conditions and the constructs of the proteins used.
Representative Degradation Data for Pomalidomide-Based PROTACs
The degradation efficiency of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table presents data for various PROTACs that utilize a pomalidomide-based CRBN ligand, illustrating the range of potencies that can be achieved. While these examples do not all use a PEG4 linker, they provide a valuable reference for the expected performance of PROTACs constructed with this compound.
| PROTAC Target | Linker Type | DC50 | Dmax | Cell Line | Reference |
| BRD4 | Not Specified | 14 nM | >90% | MCF-7 | [9] |
| BTK | Not Specified | 2.2 nM | 97% | Mino | [10] |
| HDAC8 | Not Specified | 147 nM | 93% | Not Specified | [11] |
| EGFRWT | Alkyl-ether | 32.9 nM | 96% | A549 | [12] |
| HDAC1/3 | Not Specified | 0.55 µM / 0.53 µM | Not Specified | HCT116 | [13] |
Experimental Protocols
Synthesis of this compound
Materials:
-
4-Fluorothalidomide
-
Amino-PEG4-tert-butyl ester
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
SNAr Reaction:
-
Dissolve 4-fluorothalidomide (1 equivalent) and Amino-PEG4-tert-butyl ester (1.1 equivalents) in DMSO.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Heat the reaction at 90 °C for 16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting Pomalidomide-PEG4-tert-butyl ester by flash chromatography.
-
-
Deprotection of the Carboxylic Acid:
-
Dissolve the purified Pomalidomide-PEG4-tert-butyl ester in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the reaction at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and TFA under reduced pressure to yield this compound. The product can be further purified by preparative HPLC if necessary.
-
Conjugation of this compound to a Target Protein Ligand (EDC/NHS Coupling)
The terminal carboxylic acid of this compound can be readily coupled to a primary or secondary amine on a target protein ligand using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[15][16]
Materials:
-
This compound
-
Amine-containing target protein ligand
-
EDC-HCl
-
NHS or Sulfo-NHS
-
Anhydrous DMF or DMSO
-
Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
-
Purification equipment (e.g., HPLC or desalting column)
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.
-
Add EDC-HCl (1.2-1.5 equivalents) and NHS (1.2-1.5 equivalents).
-
Stir the reaction at room temperature for 15-60 minutes to form the NHS ester. For aqueous reactions, perform the activation in MES buffer.
-
-
Conjugation to the Amine-Containing Ligand:
-
Dissolve the amine-containing target protein ligand (1 equivalent) in an appropriate solvent (e.g., DMF, DMSO, or Coupling Buffer).
-
Add the activated Pomalidomide-PEG4-NHS ester solution to the ligand solution.
-
If the reaction was performed in an acidic activation buffer, adjust the pH to 7.2-7.5 with Coupling Buffer.
-
Stir the reaction for 2 hours at room temperature or overnight at 4 °C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching solution to consume any unreacted NHS esters.
-
Purify the resulting PROTAC conjugate using an appropriate method, such as preparative HPLC or a desalting column.
-
Western Blot Analysis of PROTAC-Mediated Protein Degradation
Western blotting is a standard method to quantify the degradation of a target protein induced by a PROTAC.[3][4]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Mandatory Visualizations
Signaling Pathway of Pomalidomide-Mediated Ubiquitination
Caption: Pomalidomide-induced neosubstrate ubiquitination and degradation pathway.
Experimental Workflow for PROTAC Characterization
Caption: Experimental workflow for the characterization of a PROTAC's degradation activity.
Logical Relationship of PROTAC Components and Activity
Caption: Logical relationship between PROTAC components and the resulting biological activity.
References
- 1. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifesensors.com [lifesensors.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Note and Protocol: Conjugation of Pomalidomide-PEG4-COOH to a Protein Binder
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of Pomalidomide-PEG4-COOH to a protein binder, such as a monoclonal antibody or other targeting protein. Pomalidomide is a potent E3 ubiquitin ligase ligand, and when conjugated to a protein binder, it can form a Proteolysis Targeting Chimera (PROTAC). PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3] This strategy is a powerful tool in targeted protein degradation for therapeutic and research applications.
The this compound construct incorporates a flexible polyethylene (B3416737) glycol (PEG) spacer to mitigate potential steric hindrance and a terminal carboxylic acid group for conjugation. The most common and robust method for conjugating a carboxyl group to a protein is through the formation of a stable amide bond with primary amines (e.g., lysine (B10760008) residues) on the protein surface.[4][5][6] This protocol details the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to activate the carboxyl group of this compound, making it reactive towards the amine groups on the protein binder.[7][8][9][10]
Principle of the Method
The conjugation process is a two-step reaction:
-
Activation of Carboxyl Group: EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[7]
-
Formation of a Stable NHS Ester and Amide Bond Formation: The addition of NHS stabilizes the reactive intermediate by converting it into a more stable, amine-reactive NHS ester.[7][8] This NHS ester then readily reacts with primary amines on the protein binder to form a stable amide bond, covalently linking the this compound to the protein.[5][9]
Signaling Pathway of Pomalidomide-based PROTACs
The diagram below illustrates the general mechanism of action of a PROTAC formed by conjugating Pomalidomide to a protein binder that targets a specific protein of interest (POI).
References
- 1. Pomalidomide hybrids act as proteolysis targeting chimeras: Synthesis, anticancer activity and B-Raf degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Pomalidomide-PEG4-COOH in the Design of Novel PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ligase, making it a valuable component in PROTAC design. The Pomalidomide-PEG4-COOH linker conjugate provides a versatile building block for synthesizing novel PROTACs, offering a flexible polyethylene (B3416737) glycol (PEG) spacer to optimize the formation of the key ternary complex (POI-PROTAC-E3 ligase) required for target degradation.
This document provides detailed application notes and experimental protocols for the design and evaluation of novel PROTACs utilizing this compound.
PROTAC Design and Synthesis using this compound
This compound serves as a crucial building block, providing the E3 ligase-recruiting moiety and a flexible linker with a terminal carboxylic acid. This carboxylic acid handle allows for straightforward conjugation to a ligand for the protein of interest (POI), typically via an amide bond formation.
General Synthesis Scheme:
The synthesis of a novel PROTAC using this compound generally involves the coupling of the carboxylic acid group of the linker with an amine-functionalized ligand for the target protein. Standard peptide coupling reagents, such as HATU or HBTU, in the presence of a non-nucleophilic base like DIPEA, are commonly employed to facilitate this reaction. Microwave-assisted synthesis can also be utilized to accelerate the reaction and improve yields.
Signaling Pathway of Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs mediate the degradation of a target protein through the ubiquitin-proteasome system. The PROTAC first binds to both the target protein and the CRBN subunit of the E3 ubiquitin ligase complex, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
PROTAC-mediated protein degradation pathway.
Experimental Protocols
Western Blotting for Protein Degradation
This protocol is designed to quantify the degradation of the target protein in cultured cells following treatment with a this compound-based PROTAC.
Experimental Workflow:
Western blot experimental workflow.
Materials:
-
Cell line expressing the protein of interest
-
This compound-based PROTAC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Data Presentation:
| PROTAC Concentration (nM) | Target Protein Level (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 85.3 | 4.8 |
| 1 | 52.1 | 3.5 |
| 10 | 15.8 | 2.1 |
| 100 | 8.2 | 1.5 |
| 1000 | 12.5 | 2.3 |
From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Cell Viability Assay
This protocol assesses the effect of the PROTAC on cell proliferation and viability.
Experimental Workflow:
Cell viability assay workflow.
Materials:
-
Cell line of interest
-
This compound-based PROTAC
-
Opaque-walled 96-well plates
-
Cell culture medium and supplements
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Add 10 µL of the diluted compound or vehicle (DMSO) to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired time (e.g., 72 hours).
-
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Data Presentation:
| PROTAC Concentration (nM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 6.1 |
| 0.1 | 98.2 | 5.5 |
| 1 | 85.7 | 4.9 |
| 10 | 48.3 | 3.8 |
| 100 | 12.5 | 2.2 |
| 1000 | 5.1 | 1.3 |
Ternary Complex Formation Assay (AlphaLISA)
This protocol describes a method to assess the formation of the POI-PROTAC-CRBN ternary complex.
Experimental Workflow:
AlphaLISA ternary complex assay workflow.
Materials:
-
Tagged recombinant POI (e.g., His-tagged)
-
Tagged recombinant CRBN/DDB1 complex (e.g., GST-tagged)
-
This compound-based PROTAC
-
AlphaLISA anti-tag acceptor beads (e.g., Anti-His)
-
AlphaLISA anti-tag donor beads (e.g., Anti-GST)
-
Assay buffer
-
384-well microplate
-
Plate reader capable of AlphaLISA detection
Procedure:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
In a 384-well plate, add the tagged POI, tagged CRBN/DDB1 complex, and the PROTAC dilutions.
-
Incubate for 1 hour at room temperature.
-
Add the AlphaLISA acceptor and donor beads.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
Data Presentation:
The results are typically plotted as AlphaLISA signal versus PROTAC concentration, which often results in a bell-shaped "hook effect" curve, characteristic of ternary complex formation.
| PROTAC Concentration (nM) | AlphaLISA Signal (Arbitrary Units) | Standard Deviation |
| 0 | 500 | 50 |
| 0.1 | 1500 | 120 |
| 1 | 5000 | 450 |
| 10 | 12000 | 980 |
| 100 | 8000 | 750 |
| 1000 | 3000 | 280 |
Conclusion
This compound is a valuable and versatile tool for the development of novel PROTACs. The protocols and data presented here provide a framework for the design, synthesis, and comprehensive evaluation of these next-generation therapeutics. By systematically assessing protein degradation, cell viability, and ternary complex formation, researchers can effectively advance promising PROTAC candidates through the drug discovery pipeline.
Protocol for Pomalidomide-PEG4-COOH in Cellular Degradation Assays
Application Note
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this field. They function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase and is frequently incorporated into PROTAC design.[2] Pomalidomide-PEG4-COOH is a readily available building block for PROTAC synthesis, featuring the pomalidomide core for CRBN recruitment, a 4-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal carboxylic acid for conjugation to a ligand targeting a specific protein.[3][4][5] This document provides a detailed protocol for utilizing a PROTAC synthesized from this compound in a cellular degradation assay, with a primary focus on Western blotting for quantitative analysis.
Mechanism of Action
Pomalidomide-based PROTACs orchestrate a series of intracellular events to induce the selective degradation of a target protein. The process begins with the formation of a ternary complex, where the PROTAC molecule simultaneously binds to the target protein and the CRBN E3 ligase.[6][7] The stability and conformation of this complex are crucial for degradation efficiency. This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[7] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can be recycled for subsequent rounds of degradation.[2][7]
Signaling Pathway of Pomalidomide-Mediated Protein Degradation
Caption: Pomalidomide-based PROTACs induce protein degradation by forming a ternary complex with the target protein and the CRBN E3 ligase, leading to ubiquitination and proteasomal degradation.
Experimental Protocols
I. General Cell Culture and Treatment
This protocol describes the initial steps of cell seeding and treatment with a pomalidomide-based PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
Complete cell culture medium
-
This compound-based PROTAC
-
Vehicle control (e.g., DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS), ice-cold
Methodology:
-
Cell Seeding: Plate cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.[8]
-
PROTAC Treatment: The following day, prepare serial dilutions of the this compound-based PROTAC in complete cell culture medium. Typical concentration ranges for initial experiments can be from 1 nM to 10 µM.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).[2]
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.[8] The optimal incubation time will depend on the degradation kinetics of the specific target protein.
II. Cell Lysis and Protein Quantification
This protocol details the steps for preparing cell lysates and determining protein concentration.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA protein assay kit
Methodology:
-
Cell Lysis: After the incubation period, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.[2]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL per well) to each well.[8]
-
Scrape the adherent cells from the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.[9]
-
Incubate the lysates on ice for 30 minutes, with occasional vortexing, to ensure complete lysis.[8]
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[8]
-
Lysate Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[2] This is a critical step to ensure equal protein loading for the subsequent Western blot analysis.
III. Western Blot Analysis of Protein Degradation
This protocol outlines the procedure for quantifying protein degradation using Western blotting.
Materials:
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add the appropriate volume of Laemmli sample buffer to each lysate to a final concentration of 1x.[8]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[8]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[8]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[2]
-
Washing: The next day, wash the membrane three times with TBST for 5-10 minutes each.[2]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[2]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[8]
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[2]
-
Loading Control: If necessary, strip the membrane and re-probe with a primary antibody for a loading control to confirm equal protein loading across all lanes.
Data Presentation
The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[2] The following table presents representative data for various pomalidomide-based PROTACs, illustrating the potency that can be achieved. Note that the specific linker and target protein will influence these values.
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ZQ-23 | HDAC8 | - | 147 | 93 | |
| Compound 16 | EGFR | A549 | 32.9 | >95 | |
| Pomalidomide | Aiolos (IKZF3) | MM-1S | 8.7 | >95 | |
| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | ~10 | >95 |
Data Analysis:
-
Quantify the band intensities of the target protein and the loading control using densitometry software.[2]
-
Normalize the intensity of the target protein band to its corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to generate a dose-response curve.
-
Determine the DC50 and Dmax values from the dose-response curve.[2]
Experimental Workflow Diagram
Caption: A typical experimental workflow for assessing PROTAC-mediated protein degradation via Western Blot.
References
- 1. Insights from protein frustration analysis of BRD4–cereblon degrader ternary complexes show separation of strong from weak degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Bond Formation with Pomalidomide-PEG4-COOH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the conjugation of Pomalidomide-PEG4-COOH to primary amine-containing molecules via amide bond formation. This procedure is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of small molecules designed for targeted protein degradation.
This compound is a functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN)[1][2]. The terminal carboxylic acid allows for its covalent linkage to a ligand for a protein of interest, connected by the PEG4 linker. The resulting bifunctional PROTAC molecule can simultaneously bind to the target protein and CRBN, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome[1][].
This document outlines the mechanism of action of pomalidomide (B1683931), followed by detailed protocols for amide bond formation using standard coupling reagents, and presents key experimental data in a structured format.
Pomalidomide's Mechanism of Action in Targeted Protein Degradation
Pomalidomide exerts its therapeutic effects through a multifaceted mechanism, primarily by acting as a molecular glue to induce the degradation of specific proteins[][4]. It binds to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex[][5][6]. This binding event allosterically modifies the substrate binding pocket of CRBN, leading to the recruitment of neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are not normally targeted by this E3 ligase[][5].
Once recruited, the target protein is polyubiquitinated by the E3 ligase complex. This polyubiquitin (B1169507) chain acts as a signal for recognition and degradation by the 26S proteasome. In the context of a PROTAC, the pomalidomide moiety serves to hijack this cellular machinery for the degradation of a specifically targeted protein.
Experimental Protocols for Amide Bond Formation
The following protocols describe two common and effective methods for the formation of an amide bond between the carboxylic acid of this compound and a primary amine-containing molecule.
General Experimental Workflow
The overall workflow for the amide coupling reaction is depicted below. It involves the activation of the carboxylic acid, followed by the coupling with the amine, and subsequent purification of the final conjugate.
Protocol 1: EDC/NHS Coupling
This method involves the activation of the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester[7][8].
Materials and Reagents
| Reagent/Material |
| This compound |
| Amine-containing molecule |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) |
| N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) |
| Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) |
| 2-(N-morpholino)ethanesulfonic acid (MES) buffer (for aqueous reactions) |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) |
Procedure
-
Preparation: In a clean, dry reaction vessel, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: Add NHS (1.2 eq) and EDC-HCl (1.5 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: To the activated this compound solution, add the amine-containing molecule (1.1 eq) and a non-nucleophilic base such as DIPEA (3.0 eq).
-
Reaction: Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: HATU Coupling
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient coupling reagent for amide bond formation, especially for sterically hindered substrates[9][10].
Materials and Reagents
| Reagent/Material |
| This compound |
| Amine-containing molecule |
| HATU |
| Anhydrous Dimethylformamide (DMF) |
| Diisopropylethylamine (DIPEA) or Triethylamine (TEA) |
Procedure
-
Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the amine-containing molecule (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.
-
Coupling Agent Addition: Add HATU (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by LC-MS or TLC.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography or preparative HPLC.
Data Presentation
The following tables summarize the key quantitative parameters and troubleshooting for the described protocols.
Table 1: Summary of Reaction Conditions
| Parameter | EDC/NHS Coupling | HATU Coupling |
| This compound (eq) | 1.0 | 1.0 |
| Amine-containing Molecule (eq) | 1.1 - 1.5 | 1.1 - 1.5 |
| Coupling Reagent (eq) | EDC (1.5), NHS (1.2) | HATU (1.2) |
| Base (eq) | DIPEA or TEA (3.0) | DIPEA or TEA (3.0) |
| Solvent | DMF, DCM | DMF |
| Reaction Time | 2 - 12 hours | 1 - 4 hours |
| Temperature | Room Temperature | Room Temperature |
Table 2: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Reaction Yield | Incomplete activation of carboxylic acid. | Ensure anhydrous conditions. Increase activation time or use a slight excess of coupling reagents. |
| Low reactivity of the amine. | Increase reaction temperature or use a more potent coupling reagent like HATU. | |
| Hydrolysis of activated ester. | Ensure all reagents and solvents are anhydrous. | |
| Formation of Byproducts | Side reactions with coupling reagents. | Optimize the stoichiometry of reagents. Use HATU which is known for cleaner reactions. |
| Epimerization at a chiral center. | Perform the reaction at a lower temperature. Use an epimerization-suppressing additive if applicable. | |
| Difficulty in Purification | Similar polarity of product and starting materials. | Optimize the chromatographic separation method (e.g., different solvent system, gradient elution). |
| Presence of urea (B33335) byproduct (from EDC). | Perform an aqueous workup to remove water-soluble byproducts. |
Conclusion
The formation of a stable amide bond is a fundamental step in the synthesis of Pomalidomide-based PROTACs. The protocols provided, utilizing either EDC/NHS or HATU as coupling agents, offer reliable and efficient methods for conjugating this compound to a variety of amine-containing molecules. The choice of method may depend on the specific properties of the substrates, such as steric hindrance and sensitivity to reaction conditions. Careful optimization of the reaction parameters and appropriate purification techniques are crucial for obtaining the desired PROTAC molecule in high yield and purity for subsequent biological evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 4. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
Pomalidomide-PEG4-COOH: Applications in Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Pomalidomide-PEG4-COOH is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents in cancer research. This molecule serves as a versatile E3 ligase ligand-linker conjugate, incorporating the high-affinity pomalidomide (B1683931) moiety for the Cereblon (CRBN) E3 ubiquitin ligase and a flexible four-unit polyethylene (B3416737) glycol (PEG4) linker terminating in a carboxylic acid.[1] This functional handle allows for the straightforward conjugation to a ligand targeting a specific protein of interest (POI), thereby creating a heterobifunctional PROTAC.
The resulting PROTAC hijacks the cell's ubiquitin-proteasome system to induce the degradation of cancer-promoting proteins.[2] The pomalidomide component of the PROTAC binds to CRBN, while the other end binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3] This targeted protein degradation offers a powerful and often more effective alternative to traditional inhibition, capable of eliminating the entire protein scaffold and its functions.[4][5]
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental mechanism of a pomalidomide-based PROTAC is the formation of a ternary complex between the target protein (POI), the PROTAC molecule, and the E3 ubiquitin ligase (CRBN). This proximity, induced by the PROTAC, is the critical step that leads to the ubiquitination and subsequent degradation of the POI.[6]
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Quantitative Data Presentation
Due to the proprietary nature of specific PROTAC linker technologies, publicly available quantitative data (IC50 and DC50 values) for PROTACs utilizing the precise this compound linker is limited. However, the following tables present representative data from published studies on pomalidomide-based PROTACs with similar PEG-like linkers, targeting key cancer-related proteins. This data illustrates the typical potency and efficacy achievable with this class of molecules.
Table 1: Representative Degradation Potency (DC50) of Pomalidomide-Based PROTACs
| Target Protein | Cancer Type | Linker Type | DC50 (nM) | Cell Line | Reference |
| HDAC8 | Various | PEG-like | 147 | - | [7] |
| EGFR | Lung Cancer | PEG-like | 1-10 µM (Quantified Degradation) | A549 | [8] |
| HDAC1/3 | Colon Cancer | PEG-like | 550-910 | HCT116 | [9] |
Note: The data presented are for pomalidomide-based PROTACs with linkers similar to PEG4 and are intended to be illustrative.
Table 2: Representative Inhibitory Concentration (IC50) of Pomalidomide-Based PROTACs
| Target Protein | Cancer Type | Linker Type | IC50 (µM) | Cell Line | Reference |
| EGFR (WT) | Various | PEG-like | 0.10 - 3.02 | - | [8] |
| EGFR (T790M) | Lung Cancer | PEG-like | 4.02 - 16.26 | - | [8] |
| HDAC1/2/3 | Various | PEG-like | 0.13 - 0.62 | - | [9] |
Note: The data presented are for pomalidomide-based PROTACs with linkers similar to PEG4 and are intended to be illustrative.
Experimental Protocols
Protocol 1: Western Blot Analysis of Target Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in response to treatment with a this compound-based PROTAC.
Caption: Experimental workflow for Western blot analysis.
Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the this compound-based PROTAC (e.g., 0.1 nM to 10 µM) for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.[1]
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.[1]
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using software like ImageJ.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 value.[1]
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to determine the effect of the this compound-based PROTAC on cancer cell viability and to calculate the IC50 value.[10]
Caption: Experimental workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound-based PROTAC in culture medium.
-
Add the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for a specified period (e.g., 72 hours).[10]
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Mix thoroughly to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the log of the PROTAC concentration and use a non-linear regression to determine the IC50 value.
-
Synthesis of this compound based PROTACs
The synthesis of a this compound based PROTAC generally involves the coupling of the carboxylic acid group of the linker to an appropriate functional group (e.g., an amine) on the target protein ligand. This is typically achieved through standard amide bond formation reactions.
Caption: Logical relationship in PROTAC synthesis.
Researchers can find various synthetic routes for pomalidomide derivatives and their conjugation to linkers in the literature, which can be adapted for the specific target ligand.[6]
These application notes and protocols provide a comprehensive guide for researchers utilizing this compound in the development and characterization of novel PROTACs for cancer therapy. The provided methodologies for assessing protein degradation and cell viability are fundamental to evaluating the efficacy of these targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pomalidomide synthesis - chemicalbook [chemicalbook.com]
- 4. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Pomalidomide-PEG4-COOH in Protein Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-PEG4-COOH is a versatile E3 ligase ligand-linker conjugate integral to the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] This molecule incorporates the high-affinity pomalidomide (B1683931) ligand for the Cereblon (CRBN) E3 ubiquitin ligase and a flexible 4-unit polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid.[1][2][3] The terminal carboxyl group provides a convenient handle for conjugation to a ligand targeting a specific protein of interest (POI), enabling the synthesis of a heterobifunctional PROTAC.
PROTACs function by recruiting a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3] This targeted protein degradation (TPD) offers a powerful strategy to study protein function and has emerged as a promising therapeutic modality for targeting proteins that have been traditionally difficult to inhibit.[5]
These application notes provide an overview of the utility of this compound in TPD studies, including its mechanism of action, protocols for the synthesis and evaluation of derivative PROTACs, and representative data.
Mechanism of Action
A PROTAC synthesized using this compound mediates the degradation of a target protein through the ubiquitin-proteasome system. The pomalidomide moiety of the PROTAC binds to CRBN, a substrate receptor of the CRL4 E3 ubiquitin ligase complex.[6] Concurrently, the other end of the PROTAC binds to the protein of interest. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.
Diagram of the PROTAC-mediated protein degradation pathway
Caption: Mechanism of action of a PROTAC derived from this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for a hypothetical PROTAC, "PROTAC-X," synthesized using this compound and a ligand for the bromodomain-containing protein 4 (BRD4), a well-characterized target for PROTAC-mediated degradation.
| Parameter | Value | Description |
| Binding Affinity (Pomalidomide to CRBN) | ||
| Dissociation Constant (Kd) | 157 - 250 nM | The concentration of pomalidomide required to occupy 50% of CRBN binding sites at equilibrium.[6] |
| PROTAC-X Performance (BRD4 Degradation) | ||
| DC50 | 50 nM | The concentration of PROTAC-X required to degrade 50% of the target protein (BRD4) after a specified time (e.g., 24 hours). |
| Dmax | >90% | The maximum percentage of target protein degradation achievable with PROTAC-X. |
| Cellular Activity | ||
| IC50 (Cell Viability) | 100 nM | The concentration of PROTAC-X that inhibits 50% of cell viability in a cancer cell line (e.g., MCF7) after 72 hours. |
Note: The DC50, Dmax, and IC50 values are representative and will vary depending on the specific target protein, the conjugated ligand, the cell line used, and the experimental conditions.
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating a target protein ligand with a free amine group to this compound via amide bond formation.
Diagram of the PROTAC synthesis workflow
Caption: General workflow for the synthesis of a PROTAC.
Materials:
-
This compound
-
Target protein ligand with a primary or secondary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
HPLC for purification
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve the amine-containing target protein ligand (1.1 eq) in anhydrous DMF.
-
Add the solution of the target protein ligand to the activated this compound solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
Western Blotting for Protein Degradation
This protocol is for assessing the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Synthesized PROTAC
-
Cell line expressing the target protein
-
Complete cell culture medium
-
DMSO (Dimethyl sulfoxide)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete culture medium. Include a vehicle control (DMSO).
-
Treat the cells with the PROTAC dilutions for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Cell Viability Assay
This protocol is for determining the effect of the synthesized PROTAC on cell viability.
Materials:
-
Synthesized PROTAC
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates (for fluorescence/luminescence) or clear plates (for absorbance)
-
CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent
-
Plate reader (luminometer, spectrophotometer, or fluorometer)
Procedure (using CellTiter-Glo®):
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in complete culture medium.
-
Add the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the PROTAC concentration and determine the IC50 value using non-linear regression.
-
Immunoprecipitation to Confirm Ternary Complex Formation
This protocol is for confirming the PROTAC-mediated interaction between the target protein and CRBN.
Materials:
-
Synthesized PROTAC
-
Cell line expressing the target protein
-
Lysis buffer (e.g., non-denaturing buffer like Triton X-100 based buffer)
-
Antibody against the target protein or CRBN for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or vehicle control for a short duration (e.g., 2-4 hours).
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-target protein) overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluates by western blotting using antibodies against the target protein and CRBN.
-
-
Analysis:
-
The presence of CRBN in the target protein immunoprecipitate (or vice versa) in the PROTAC-treated sample, but not in the control, confirms the formation of the ternary complex.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or poor protein degradation | PROTAC is not cell-permeable. | Assess cell permeability using analytical methods. Modify the linker or ligand to improve physicochemical properties. |
| Ternary complex does not form. | Verify binding of each end of the PROTAC to its respective target. Optimize the linker length and composition. | |
| Target protein is not accessible to the proteasome. | Ensure the target protein has accessible lysine residues for ubiquitination. | |
| High off-target toxicity | The target ligand has off-target effects. | Characterize the selectivity of the target ligand. |
| The pomalidomide moiety has known immunomodulatory effects. | Use appropriate controls and lower concentrations. Consider alternative E3 ligase recruiters. | |
| Inconsistent results | PROTAC stability issues. | Assess the stability of the PROTAC in culture medium and cell lysate. |
| Cell line variability. | Ensure consistent cell culture conditions and passage number. |
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs to induce the degradation of specific proteins. By following the provided protocols, researchers can effectively synthesize and evaluate novel PROTACs to study protein function and explore new therapeutic avenues. Careful optimization of experimental conditions and thorough characterization of the resulting PROTACs are crucial for obtaining reliable and meaningful data.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using Pomalidomide-PEG4-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-PEG4-COOH is a critical chemical tool in the field of targeted protein degradation (TPD). It is an E3 ligase ligand-linker conjugate, featuring the Pomalidomide (B1683931) moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid.[1][2] This bifunctional molecule is a key building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase (in this case, Pomalidomide for CRBN), and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This approach offers a powerful strategy to target proteins that have been traditionally difficult to inhibit with small molecules.
These application notes provide detailed protocols for utilizing PROTACs synthesized from this compound in key cell-based assays to characterize their efficacy and mechanism of action.
Mechanism of Action: PROTAC-Mediated Protein Degradation
A PROTAC synthesized using this compound operates through a catalytic mechanism to induce the degradation of a target protein. The process can be summarized in the following steps:
-
Cellular Entry: The PROTAC enters the cell.
-
Ternary Complex Formation: The PROTAC simultaneously binds to the protein of interest (POI) through its target-specific warhead and to the CRBN E3 ligase via its Pomalidomide moiety, forming a POI-PROTAC-CRBN ternary complex.
-
Ubiquitination: The formation of this ternary complex brings the POI into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized and subsequently degraded by the 26S proteasome.
-
PROTAC Recycling: The PROTAC is then released and can engage another POI and E3 ligase, acting catalytically to induce multiple rounds of degradation.
Data Presentation: Efficacy of Pomalidomide-Based PROTACs
The following tables summarize representative quantitative data for pomalidomide-based PROTACs targeting the Epidermal Growth Factor Receptor (EGFR) in cancer cell lines. While the specific linker in the cited study is described as an "alkyl-ether" linker, its properties and length are comparable to a PEG4 linker, providing a relevant example of the data that can be generated.
Table 1: In Vitro Cytotoxicity of EGFR-Targeting PROTACs
| Compound | Target | Cell Line | IC50 (µM) |
| Compound 15 | EGFR | A549 | 0.22 |
| Compound 16 | EGFR | A549 | 0.10 |
| Erlotinib (Control) | EGFR | A549 | 0.32 |
Data adapted from a study on EGFR PROTACs with pomalidomide and alkyl-ether linkers.[1]
Table 2: In Vitro Degradation of EGFR by PROTACs
| Compound | Target | Cell Line | Treatment Time | DC50 (nM) | Dmax (%) |
| Compound 15 | EGFR | A549 | 48 hours | 43.4 | >90 |
| Compound 16 | EGFR | A549 | 48 hours | 32.9 | 96 |
DC50: Concentration at which 50% degradation is observed. Dmax: Maximum degradation percentage. Data adapted from a study on EGFR PROTACs with pomalidomide and alkyl-ether linkers.[1]
Experimental Protocols
The following are detailed protocols for key cell-based assays to evaluate the performance of a PROTAC synthesized using this compound. These protocols are based on established methods for pomalidomide-based PROTACs and can be adapted for specific proteins of interest and cell lines.
Protocol 1: Protein Degradation Assay by Western Blot
This protocol is designed to quantify the degradation of a target protein in response to treatment with a PROTAC.
Materials:
-
Target-expressing cell line (e.g., A549 for EGFR)
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTAC. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with ECL substrate and image the blot.
-
-
Stripping and Re-probing: (Optional but recommended) Strip the membrane and re-probe with a primary antibody against a loading control.
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
Materials:
-
Target-expressing cell line
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include vehicle control (DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.
-
Protocol 3: In-Cell Ubiquitination Assay
This protocol confirms that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome system.
Materials:
-
Target-expressing cell line
-
PROTAC stock solution (in DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)
-
Primary antibody against the protein of interest for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times the DC50).
-
In a parallel set of wells, co-treat with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. This will block the degradation of the ubiquitinated protein, allowing it to accumulate.
-
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.
-
Immunoprecipitation:
-
Incubate the cell lysates with the primary antibody against the target protein overnight at 4°C.
-
Add Protein A/G magnetic beads to the lysates and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
Wash the beads several times with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Probe the membrane with a primary antibody against ubiquitin. A high molecular weight smear above the band for the unmodified target protein indicates poly-ubiquitination.
-
The membrane can be stripped and re-probed with the target protein antibody to confirm successful immunoprecipitation.
-
Conclusion
This compound is a versatile and valuable tool for the development of potent and selective PROTACs. The protocols outlined in these application notes provide a comprehensive framework for the characterization of novel PROTACs in cell-based assays. By systematically evaluating protein degradation, cell viability, and the mechanism of action, researchers can effectively advance the development of new therapeutic agents for a wide range of diseases.
References
Application Notes and Protocols for Pomalidomide-PEG4-COOH in In-Vivo PROTAC Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the body's own ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[3] Pomalidomide-PEG4-COOH is a key building block in the synthesis of PROTACs, incorporating the well-characterized E3 ligase ligand, pomalidomide, which recruits the Cereblon (CRBN) E3 ligase complex.[3][4][5] The molecule also contains a 4-unit polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid, providing a versatile attachment point for a ligand targeting a specific protein of interest.[3][4] The PEG linker enhances solubility and provides spatial orientation for the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[2] This document provides detailed application notes and protocols for the in-vivo evaluation of PROTACs synthesized using this compound.
Mechanism of Action
PROTACs constructed using this compound function by inducing the proximity of a target protein to the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC Efficiency with Pomalidomide-PEG4-COOH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when using Pomalidomide-PEG4-COOH in Proteolysis Targeting Chimera (PROTAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in a PROTAC?
A1: this compound is an E3 ligase ligand-linker conjugate. The pomalidomide (B1683931) component serves as a ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase. The 4-unit polyethylene (B3416737) glycol (PEG) linker provides a flexible connection to a ligand that targets your protein of interest (POI), and the terminal carboxylic acid (COOH) group allows for covalent attachment to the POI ligand. By bringing the POI and CRBN into close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.
Q2: Why is the PEG4 linker length important for PROTAC efficacy?
A2: The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). A linker that is too short may cause steric hindrance, preventing the two proteins from coming together effectively. Conversely, a linker that is too long might not efficiently bring the proteins into close enough proximity for ubiquitination. The PEG4 linker offers a balance of flexibility and length that has been shown to be effective for many targets, but empirical optimization for each specific POI and warhead combination is often necessary.
Q3: What are the key parameters to assess the efficiency of my this compound based PROTAC?
A3: The two primary parameters to quantify PROTAC efficiency are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax represents the maximum percentage of protein degradation achievable with the PROTAC. These values are determined by performing a dose-response experiment and analyzing protein levels, typically by Western blot.[1]
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[2][3]
Troubleshooting Guide
Problem 1: No or low degradation of the target protein.
| Possible Cause | Troubleshooting Step |
| Inefficient Ternary Complex Formation | Verify that your PROTAC can induce the formation of the ternary complex using assays like NanoBRET, TR-FRET, or co-immunoprecipitation. If no complex is formed, the linker length or attachment points may be suboptimal. |
| Poor Cell Permeability | PROTACs are large molecules and may have difficulty crossing the cell membrane. Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA). Modifications to the linker or warhead may be needed to improve physicochemical properties. |
| Low Expression of CRBN E3 Ligase | Confirm the expression levels of CRBN in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line with higher CRBN expression. |
| PROTAC Instability | The PROTAC may be unstable in cell culture media or rapidly metabolized within the cell. Assess the stability of your compound using LC-MS/MS over the time course of your experiment. |
| Inefficient Ubiquitination | Even if a ternary complex forms, its geometry may not be conducive to ubiquitination. Perform an in-cell ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of your PROTAC. |
Problem 2: High Dmax (incomplete degradation).
| Possible Cause | Troubleshooting Step |
| High Protein Synthesis Rate | The cell may be synthesizing new target protein at a rate that counteracts degradation. Perform a time-course experiment to find the optimal degradation window. Shorter treatment times may reveal more significant degradation before new protein synthesis occurs.[1] |
| Suboptimal Ternary Complex Stability | The ternary complex may be too transient for efficient and sustained degradation. Biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide insights into complex stability. |
Problem 3: Off-target effects observed.
| Possible Cause | Troubleshooting Step | | Non-selective Warhead | The ligand for your protein of interest may be binding to other proteins. Use a more selective warhead for your POI. | | Linker-induced Off-target Interactions | The linker itself can influence the formation of off-target ternary complexes. Systematically vary the linker length and composition to improve selectivity. | | E3 Ligase Choice | Different E3 ligases have different endogenous substrates. If off-target effects persist, consider designing a PROTAC that utilizes a different E3 ligase. |
Quantitative Data Summary
The following tables provide a summary of quantitative data for pomalidomide-based PROTACs with PEG linkers targeting various proteins. Note that experimental conditions can vary between studies.
Table 1: Pomalidomide-PEG Linker PROTACs Targeting BTK
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 1 | PEG | 12 | C4 | 5.6 | >95 | MOLM-14 |
| Compound 2 | PEG | 15 | C4 | 2.1 | >95 | MOLM-14 |
| Compound 3 | PEG | 18 | C4 | 8.9 | >95 | MOLM-14 |
Data synthesized from published literature.[4]
Table 2: Pomalidomide-PEG Linker PROTACs Targeting EGFR
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 16 | PEG-based | ~100 | 96 | A549 |
Data from a study on EGFR degraders; the exact PEG length is not specified as PEG4 but is within a similar range.[5][6]
Table 3: Pomalidomide-PEG Linker PROTAC Targeting HDAC8
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| ZQ-23 | PEG4 | 147 | 93 | Jurkat |
Data from a study on selective HDAC8 degraders.[7][8][9]
Experimental Protocols
1. Western Blot for Target Protein Degradation
This protocol describes the quantification of target protein degradation following PROTAC treatment.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect chemiluminescence using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine DC50 and Dmax values.
-
2. In-Cell Ubiquitination Assay (Immunoprecipitation-Western Blot)
This protocol is for confirming the ubiquitination of the target protein.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to cause degradation (e.g., 3-5x DC50) for a shorter time period (e.g., 2-6 hours). Include a proteasome inhibitor (e.g., MG132) co-treatment to allow for the accumulation of ubiquitinated proteins.
-
Lyse cells in a denaturing buffer (e.g., RIPA buffer with 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads.
-
Incubate the lysate with an antibody against the target protein overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
-
Western Blot:
-
Elute the protein from the beads using Laemmli buffer and boil.
-
Perform SDS-PAGE and transfer as described above.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated target protein, which will appear as a high-molecular-weight smear or ladder.
-
Visualizations
Caption: Mechanism of action for a this compound-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Mitigating the Hook Effect with Pomalidomide-Based PROTACs
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the "hook effect" observed with Pomalidomide-PEG4-COOH and other Pomalidomide-based PROTACs.
Section 1: Understanding the Hook Effect
Q1: What is the "hook effect" in the context of PROTACs?
A1: The "hook effect" is a phenomenon where the degradation of a target protein decreases at high concentrations of a PROTAC, resulting in a characteristic bell-shaped dose-response curve.[1][2] Instead of reaching a plateau of maximum degradation, the efficacy paradoxically reduces as the PROTAC concentration becomes excessive.[2][3] This occurs because the PROTAC's mechanism relies on forming a productive "ternary complex" consisting of the target protein, the PROTAC, and an E3 ligase (in this case, Cereblon, recruited by Pomalidomide).[4][5] At overly high concentrations, the PROTAC is more likely to form non-productive "binary complexes"—binding only to the target protein or only to the E3 ligase—which prevents the formation of the essential ternary complex.[4][6]
Caption: Mechanism of the PROTAC hook effect.
Q2: Why is the hook effect a common concern for Pomalidomide-based PROTACs?
A2: Pomalidomide is a high-affinity ligand for the Cereblon (CRBN) E3 ligase.[7] The hook effect is driven by the equilibrium between ternary and binary complexes.[4] If the PROTAC concentration is too high, it can saturate both the target protein and CRBN independently, making it statistically less likely for a single PROTAC molecule to bridge the two.[8] Pomalidomide-based PROTACs can also lead to the degradation of natural CRBN substrates (neosubstrates) like IKZF1 and IKZF3, which can be an off-target effect to monitor.[6][9] The hook effect can potentially exacerbate off-target degradation if the PROTAC/E3 ligase binary complex recruits other low-affinity proteins.[4][10]
Q3: What are the typical signs of a hook effect in my experimental data?
A3: The most definitive sign is a bell-shaped dose-response curve in a Western blot or other protein quantification assay.[11] As you increase the concentration of your this compound PROTAC, you will initially see a dose-dependent decrease in your target protein levels. After reaching a point of maximum degradation (Dmax), further increases in PROTAC concentration will lead to a rebound in protein levels, indicating reduced degradation.[12]
Section 2: Troubleshooting and Mitigation Strategies
Q4: How can I experimentally confirm that I am observing a hook effect?
A4: The primary method is to perform a dose-response experiment over a very broad range of concentrations. It is crucial to extend the concentrations higher than you might typically test for an inhibitor. A recommended range would span several orders of magnitude, for example, from 0.1 nM to 10 µM or even higher, to fully characterize the dose-response relationship and clearly identify the point where efficacy begins to decrease.[11][12]
Caption: Experimental workflow to confirm the hook effect.
Q5: What is the most critical first step to mitigate the hook effect?
A5: The most critical and immediate step is to optimize the PROTAC concentration .[11] Your detailed dose-response experiment will reveal the optimal concentration range that achieves maximal degradation (Dmax).[12] For all subsequent experiments, you should use concentrations at or below this optimal point to avoid the non-productive binary complex formation that causes the hook effect.[13]
Q6: Beyond dose-titration, what other strategies can mitigate the hook effect?
A6: If the hook effect is very pronounced or the therapeutic window is too narrow, you may need to redesign the PROTAC molecule. Key strategies include:
-
Modify the Linker: The length and composition of the linker (e.g., the PEG4 component) are critical.[14] Altering the linker can change the geometry and stability of the ternary complex, potentially increasing its cooperativity.[1][15] Positive cooperativity, where the binding of the first protein enhances the binding of the second, stabilizes the ternary complex over the binary ones and can significantly reduce the hook effect.[6]
-
Tune Ligand Affinity: Modulating the binding affinity of the warhead (for the target protein) or the E3 ligase ligand (Pomalidomide) can alter the equilibrium between binary and ternary complexes. Sometimes, a slightly weaker binder can lead to a more stable and productive ternary complex.
-
Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Energy Transfer (TR-FRET) to directly measure the kinetics and thermodynamics of ternary complex formation.[1][16] This data provides invaluable insights for rationally designing a better PROTAC.[17]
Section 3: Data Presentation and Interpretation
Quantitative data from dose-response experiments are essential for understanding the hook effect.
Table 1: Example Dose-Response Data for a Pomalidomide-based PROTAC This table illustrates a typical hook effect. Actual results will vary.
| PROTAC Conc. (nM) | Target Protein Level (% of Control) | Observation |
| 0 (Vehicle) | 100% | Baseline |
| 1 | 85% | Minimal Degradation |
| 10 | 45% | DC50 ≈ 12 nM |
| 50 | 15% | Degradation increases |
| 100 | 8% | Dmax (Max degradation) |
| 500 | 25% | Hook effect begins |
| 1000 | 50% | Reduced efficacy |
| 5000 | 75% | Significant loss of efficacy |
Table 2: Illustrative Comparison of PROTACs with Different Linkers This table illustrates how linker modification might mitigate the hook effect.
| PROTAC | Linker | DC50 (nM) | Dmax (%) | Hook Effect Onset (nM) |
| PROTAC A | PEG4 | 12 | 92% | > 500 |
| PROTAC B | PEG2 | 25 | 70% | > 5000 |
| PROTAC C | PEG8 | 8 | 95% | > 100 |
Section 4: Key Experimental Protocols
Protocol 1: Dose-Response Analysis by Western Blot
This protocol details the steps to determine the DC50, Dmax, and presence of the hook effect for a Pomalidomide-based PROTAC.
-
Cell Seeding: Plate your target cell line in 12-well or 6-well plates at a density that ensures they are 70-80% confluent at the time of harvest. Allow cells to adhere overnight.[10][11]
-
Compound Preparation: Prepare a stock solution of your this compound PROTAC in DMSO. Perform a serial dilution in complete cell culture medium to create a wide range of concentrations (e.g., 10 µM, 5 µM, 1 µM, 500 nM, 100 nM, 50 nM, 10 nM, 1 nM, 0.1 nM).[12] Include a vehicle-only control (e.g., 0.1% DMSO).[18]
-
Treatment: Treat cells with the different PROTAC concentrations for a predetermined time (typically 16-24 hours).[11]
-
Cell Lysis: After incubation, wash cells twice with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[10][13]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[13][18]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against your target protein and a loading control (e.g., β-actin, GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.[18]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein signal to the loading control signal for each lane.
-
Express the normalized values as a percentage of the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration to visualize the dose-response curve, determine DC50 and Dmax, and identify the hook effect.[12]
-
Protocol 2: Proteasome Inhibition Control Experiment
This experiment confirms that the observed protein loss is due to proteasome-mediated degradation, the intended mechanism of action for a PROTAC.
-
Cell Treatment: Prepare four sets of cells:
-
Vehicle Control (DMSO)
-
PROTAC alone (at its optimal Dmax concentration)
-
Proteasome inhibitor alone (e.g., 10 µM MG132)
-
PROTAC + Proteasome inhibitor (pre-treat with MG132 for 1-2 hours before adding the PROTAC)
-
-
Incubation: Incubate for the standard treatment duration (e.g., 16-24 hours).
-
Analysis: Perform Western blot analysis as described in Protocol 1.
-
Expected Result: If the PROTAC is working correctly, the proteasome inhibitor should "rescue" the target protein from degradation, meaning the protein levels in the co-treatment group will be significantly higher than in the group treated with the PROTAC alone.[12]
Section 5: Advanced FAQs & Troubleshooting
Q7: I see no degradation at any concentration. Is this a hook effect?
A7: Not necessarily. While an extreme hook effect could theoretically show no degradation in the tested range, it is more likely due to other factors. Use the following decision tree to troubleshoot.
Caption: Troubleshooting logic for lack of PROTAC activity.
Q8: Could the target protein's natural turnover rate affect my results?
A8: Yes, the natural half-life of a target protein can significantly impact the observable Dmax.[19] Proteins with very short half-lives are already being turned over rapidly, which can make it challenging to achieve deep levels of degradation with a PROTAC. For such targets, it is important to perform detailed time-course experiments to capture the optimal degradation window.[19]
Q9: Can the choice of E3 ligase influence the hook effect?
A9: Absolutely. Different E3 ligases and their corresponding ligands can affect the stability and cooperativity of the ternary complex.[11] While your PROTAC uses Pomalidomide to recruit CRBN, other systems (like VHL) have different expression levels and affinities, which can change the concentration at which a hook effect is observed. If mitigating the hook effect with a CRBN-based PROTAC proves intractable, redesigning the molecule to recruit a different E3 ligase is an advanced but viable strategy.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biorxiv.org [biorxiv.org]
- 17. m.youtube.com [m.youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. biorxiv.org [biorxiv.org]
Pomalidomide-PEG4-COOH stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation issues of Pomalidomide-PEG4-COOH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is an E3 ligase ligand-linker conjugate. It comprises the Pomalidomide (B1683931) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker that terminates in a carboxylic acid.[1][2][3] Its primary use is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of the compound. For long-term storage, it is recommended to keep the solid form at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once in solution, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][5][6]
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 100 mg/mL (191.75 mM), though this may require sonication.[1] It is important to use freshly opened, anhydrous DMSO as the compound is hygroscopic and the presence of water can affect solubility.[1] For in vivo experiments, co-solvents such as PEG300, Tween-80, and saline, or SBE-β-CD in saline can be used to prepare working solutions.[1]
Q4: What role does the PEG4 linker play in the stability of PROTACs?
A4: The PEG4 linker enhances the overall stability and solubility of the resulting PROTAC molecule.[7][] The hydrophilic nature of the PEG chain improves aqueous solubility, which can prevent aggregation caused by hydrophobic interactions between the PROTAC molecules.[7][9] The flexible PEG linker also provides steric hindrance, further reducing the likelihood of aggregation.[7] This improved biophysical property is crucial for the efficacy and safety of the final PROTAC.
Troubleshooting Guide
This guide addresses common experimental issues related to the stability and degradation of this compound.
Issue 1: Inconsistent or poor results in cellular degradation assays.
-
Possible Cause 1: Degradation of this compound in stock solution.
-
Solution: Ensure that stock solutions are stored correctly at -80°C and used within 6 months, or at -20°C and used within 1 month.[1] Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Before use, visually inspect the solution for any precipitation. If precipitation is observed, gentle warming and sonication may be used to redissolve the compound.[1]
-
-
Possible Cause 2: Instability in aqueous cell culture media.
-
Solution: While the PEG linker improves aqueous stability, prolonged incubation in media at 37°C can lead to hydrolysis. Prepare fresh dilutions of the compound in media for each experiment. Minimize the time the compound spends in aqueous solutions before being added to the cells.
-
-
Possible Cause 3: Insufficient cellular uptake.
-
Solution: The properties of the final PROTAC, including the conjugated target ligand, will influence its cell permeability. If poor uptake is suspected, consider using cell lines with higher expression of relevant transporters or employing formulation strategies to enhance delivery.
-
Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
-
Possible Cause 1: Hydrolysis of the glutarimide (B196013) ring in pomalidomide.
-
Solution: The glutarimide ring of pomalidomide is susceptible to hydrolysis, especially at non-neutral pH. Ensure that all buffers and solvents used for analysis are within a pH range of 6-8. This degradation product will have a different retention time on a reverse-phase HPLC column.
-
-
Possible Cause 2: Oxidation of the PEG linker or pomalidomide moiety.
-
Solution: The ether linkages in the PEG chain and the aromatic ring of pomalidomide can be susceptible to oxidation.[10][11] Avoid prolonged exposure of the compound to air and light. Use degassed solvents for sample preparation and analysis. The pomalidomide moiety can be oxidized by cytochrome P450 enzymes in cellular or in vivo systems.[10][12]
-
-
Possible Cause 3: Contamination of solvents or reagents.
-
Solution: Use high-purity, HPLC-grade solvents and fresh reagents. Run a blank analysis of the solvents to rule out contamination.
-
Issue 3: Difficulty in conjugating this compound to a target ligand.
-
Possible Cause 1: Inactive carboxylic acid.
-
Solution: The carboxylic acid needs to be activated for efficient amide bond formation (e.g., using EDC/NHS or HATU). Ensure that the activating reagents are fresh and used under anhydrous conditions. The reaction should be performed in an appropriate aprotic solvent like DMF or DMSO.
-
-
Possible Cause 2: Poor solubility of reactants.
-
Solution: Ensure that both this compound and the target ligand are fully dissolved in the reaction solvent. Sonication may be required. If solubility remains an issue, consider exploring different solvent systems.
-
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid | -20°C | 3 years | [1] |
| Solid | 4°C | 2 years | [1] |
| In Solvent | -80°C | 6 months | [1] |
| In Solvent | -20°C | 1 month | [1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (191.75 mM) | May require sonication. | [1] |
| Ethanol | 20 mg/mL | [13] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by RP-HPLC
This protocol outlines a general method for assessing the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution to 1 mg/mL in 0.1 M HCl.
-
Basic Hydrolysis: Dilute the stock solution to 1 mg/mL in 0.1 M NaOH.
-
Oxidative Degradation: Dilute the stock solution to 1 mg/mL in 3% H₂O₂.
-
Thermal Degradation: Incubate an aliquot of the solid compound at 60°C.
-
Photodegradation: Expose a solution of the compound (1 mg/mL in DMSO) to UV light (254 nm).
-
-
Time Points: Collect samples at 0, 2, 4, 8, and 24 hours. For thermal degradation, samples can be taken over several days.
-
Sample Preparation for HPLC: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of 50 µg/mL with the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[14]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.[14]
-
Detection: UV at 228 nm.[14]
-
Injection Volume: 10 µL.
-
-
Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Visualizations
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Caption: Experimental workflow for stability assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2138440-81-8|DC Chemicals [dcchemicals.com]
- 3. alfa-labotrial.com [alfa-labotrial.com]
- 4. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 9. purepeg.com [purepeg.com]
- 10. Human Cytochrome P450 Oxidation of 5-Hydroxythalidomide and Pomalidomide, an Amino Analog of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zora.uzh.ch [zora.uzh.ch]
- 12. Human cytochrome P450 oxidation of 5-hydroxythalidomide and pomalidomide, an amino analogue of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abmole.com [abmole.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Linker Length for Pomalidomide-Based PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the linker length of Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a Pomalidomide-based PROTAC?
A PROTAC is a heterobifunctional molecule comprising a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase (in this case, pomalidomide (B1683931) for Cereblon/CRBN), and a chemical linker connecting the two.[1] The primary function of the linker is to bridge the two ligands, facilitating the formation of a stable ternary complex between the target protein and the E3 ligase.[1] This induced proximity allows the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the proteasome.[1]
Q2: Why is linker length so critical for PROTAC efficacy?
Linker length is a crucial parameter that governs the geometry and stability of the POI-PROTAC-E3 ligase ternary complex.[1]
-
Too short: A linker that is too short can cause steric hindrance, preventing the effective formation of a productive ternary complex.[1][2]
-
Too long: An excessively long linker may not efficiently bring the two proteins into close enough proximity for ubiquitination or could result in unproductive binding geometries.[1][2]
An optimal linker length is essential to span the distance between the E3 ligase and the target protein, maximizing favorable protein-protein interactions within the ternary complex, which leads to efficient ubiquitination and potent degradation.[1][2]
Q3: What are the most common types of linkers used for Pomalidomide-based PROTACs?
The two most prevalent types of linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains.[2]
-
PEG Linkers: These are hydrophilic and can improve the solubility and cell permeability of the PROTAC molecule.[1][2] The ether oxygens in the PEG chain can also act as hydrogen bond acceptors, potentially influencing the PROTAC's conformation.[2]
-
Alkyl Linkers: These are more hydrophobic and offer synthetic simplicity and conformational flexibility. However, they may lead to lower solubility of the final PROTAC.[2]
The choice between a PEG and an alkyl linker often depends on the properties of the target protein and the warhead being used.[2]
Q4: What is the "hook effect" and how does it relate to linker length?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[2][3] This occurs because at excessive concentrations, the PROTAC molecules can form binary complexes by binding independently to either the target protein or the E3 ligase, which prevents the formation of the productive ternary complex required for degradation.[2][3] While primarily concentration-dependent, linker properties can influence the cooperativity of ternary complex formation, and a well-optimized linker can help mitigate a pronounced hook effect.[3]
Q5: Does the attachment point of the linker to pomalidomide matter?
Yes, the attachment point of the linker to the pomalidomide core can significantly impact PROTAC activity.[2][4] The C4 and C5 positions of the phthalimide (B116566) ring are the most common attachment points.[4] Studies have shown that C5-substitution can sometimes lead to higher degradation activity compared to C4-substitution.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No target degradation observed with any linker length. | 1. Ineffective ternary complex formation. 2. Low cell permeability of the PROTACs. 3. Low Cereblon (CRBN) expression in the cell line. | 1. Synthesize PROTACs with a wider range of linker lengths and compositions (e.g., include more rigid or flexible linkers). 2. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Modify the linker to improve solubility and permeability. 3. Confirm CRBN expression in your cell line via Western Blot. Consider using a different cell line with higher CRBN expression.[5] |
| Target engagement is observed, but there is no degradation. | The ternary complex being formed is non-productive. | 1. Systematically vary the linker length by small increments (e.g., 2-3 atoms). 2. Change the linker composition (e.g., from PEG to alkyl or vice versa) to alter conformational dynamics. 3. Modify the linker attachment point on the pomalidomide or warhead. |
| High variability in degradation between replicate experiments. | 1. Inconsistent cell seeding density or cell health. 2. Inaccurate PROTAC concentrations. 3. Variability in incubation times. | 1. Ensure consistent cell seeding and monitor cell health. 2. Carefully prepare and validate the concentrations of your PROTAC stock solutions. 3. Use a precise timer for all incubation steps.[5] |
| PROTAC shows low cell permeability. | The physicochemical properties of the PROTAC, significantly influenced by the linker, are limiting its entry into cells. | 1. Modify Linker Composition: If using a long, hydrophilic PEG linker, consider replacing it with a more hydrophobic alkyl chain or a mixed PEG/alkyl linker to balance solubility and permeability.[1] 2. Introduce Rigid Elements: Incorporating rigid moieties like piperazine (B1678402) or cycloalkane rings into the linker can sometimes improve physicochemical properties and pre-organize the PROTAC into a more membrane-permeable conformation.[1] |
Quantitative Data on Pomalidomide-Based PROTACs
The following tables summarize quantitative data from published studies, highlighting the impact of linker length and composition on degradation efficiency (DC50 and Dmax).
Table 1: Effect of Linker Length on p38α Degradation [1]
| PROTAC | Linker Composition | Linker Length (atoms) | p38α Degradation (DC50 in T47D cells) |
| NR-1a | PEG-like | 8 | No degradation |
| NR-5c | Alkyl + Triazole | 15 | 110 nM |
| NR-6a | Alkyl + Triazole | 16 | 28 nM |
| NR-7h | Alkyl + Triazole | 17 | 33 nM |
| NR-1c | PEG-like | 20 | 1100 nM |
This data highlights an optimal linker length window of 16-17 atoms for this specific PROTAC series.
Table 2: Comparison of Pomalidomide-Based PROTACs Targeting BTK [4]
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| P1 | PEG | 10 | C4 | 15 | >90 | MOLM-14 |
| P2 | PEG | 13 | C4 | 8 | >95 | MOLM-14 |
| P3 | Alkyl | 12 | C5 | 5 | >95 | MOLM-14 |
| P4 | Alkyl | 15 | C5 | 25 | >90 | MOLM-14 |
Data synthesized from published literature.[4]
Table 3: Comparison of Pomalidomide-Based PROTACs Targeting Wild-Type EGFR [4]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| E1 | PEG4 | 25 | 85 | HCC827 |
| E2 | PEG6 | 10 | 95 | HCC827 |
| E3 | Alkyl-C8 | 50 | 80 | HCC827 |
| E4 | Alkyl-C10 | 100 | 70 | HCC827 |
Data synthesized from published literature.[4]
Experimental Protocols
Protein Degradation Analysis by Western Blotting
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[2][6]
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for the desired time period (e.g., 24 hours).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2][6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[2][6]
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Ternary Complex Formation Assay using AlphaLISA
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay to detect and quantify the formation of the ternary complex.[2]
-
Reagent Preparation: Prepare tagged recombinant target protein (e.g., GST-tagged) and E3 ligase (e.g., His-tagged CRBN/DDB1). Prepare AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-GST) and donor beads conjugated to an antibody against the other tag (e.g., anti-His).
-
Assay Reaction:
-
In a 384-well plate, add the tagged target protein, tagged E3 ligase, and a serial dilution of the PROTAC.
-
Incubate to allow complex formation.
-
Add the acceptor beads and incubate.
-
Add the donor beads in the dark and incubate.
-
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. A signal is generated when the donor and acceptor beads are brought into proximity by the formation of the ternary complex.[2]
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. The "hook effect" may be observed at high PROTAC concentrations where the signal decreases.[2]
Cell Viability Assessment by MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following PROTAC treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.[2]
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).[2]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[2]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 (concentration for 50% inhibition of cell growth) from the dose-response curve.[2]
Visualizations
Caption: Mechanism of action of a Pomalidomide-based PROTAC.
Caption: A typical experimental workflow for evaluating PROTACs.
Caption: Logical relationship between linker properties and PROTAC performance.
References
Overcoming steric hindrance in Pomalidomide-PEG4-COOH PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomalidomide-PEG4-COOH based Proteolysis Targeting Chimeras (PROTACs). This resource addresses common challenges, with a focus on overcoming steric hindrance to achieve efficient target protein degradation.
Frequently Asked Questions (FAQs)
Q1: My this compound based PROTAC shows low or no degradation of my target protein. What are the primary troubleshooting steps?
A1: Lack of degradation can stem from several factors. A systematic approach to troubleshooting is crucial. Here are the initial steps:
-
Verify Compound Integrity: Confirm the chemical structure and purity of your synthesized PROTAC using methods like LC-MS and NMR. Ensure proper storage to prevent degradation.
-
Confirm Target Engagement: Independently verify that your warhead binds to the target protein and that pomalidomide (B1683931) binds to Cereblon (CRBN), the E3 ligase.
-
Assess Cell Permeability: PROTACs are large molecules and may have poor cell permeability. Consider performing a cellular thermal shift assay (CETSA) or using cell-based target engagement assays like NanoBRET™.
-
Check for the "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation.[1] This leads to a bell-shaped dose-response curve. Perform a wide dose-response experiment to identify the optimal concentration range.
-
Evaluate Ternary Complex Formation: The inability to form a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is a common failure point, often due to steric hindrance.[2][3] Biophysical assays like Co-Immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR), or AlphaLISA can be used to assess ternary complex formation.[4]
Q2: How does the PEG4 linker in my this compound PROTAC influence its activity and the potential for steric hindrance?
A2: The linker is a critical determinant of PROTAC efficacy, and its properties can significantly impact ternary complex formation and the potential for steric hindrance.[2][3]
-
Length and Flexibility: The PEG4 linker provides a specific length and flexibility. If this length is not optimal for the specific target protein and E3 ligase pair, it can lead to steric clashes between the two proteins, preventing the formation of a productive ternary complex.[2][5]
-
Solubility: PEG linkers are generally hydrophilic and can improve the solubility of the PROTAC molecule, which is often a challenge for these large molecules.[5][6]
-
Conformational Effects: The ether oxygens in the PEG linker can act as hydrogen bond acceptors, potentially influencing the conformation of the PROTAC and its interactions within the ternary complex.[5]
If steric hindrance is suspected, systematically varying the linker length (e.g., PEG2, PEG6, or alkyl chains of different lengths) is a common strategy to identify the optimal linker for productive ternary complex formation.[7]
Q3: What are the signs that steric hindrance is negatively impacting my PROTAC's efficacy?
A3: Several experimental observations can point towards steric hindrance as a limiting factor:
-
Good Binary Affinity, Poor Degradation: The warhead shows good binding to the target protein, and pomalidomide binds to CRBN, but the complete PROTAC molecule fails to induce significant degradation (high DC50, low Dmax).
-
Lack of Ternary Complex Formation: Biophysical assays (e.g., Co-IP, SPR, AlphaLISA) show weak or no formation of the ternary complex in the presence of the PROTAC.
-
Negative Cooperativity: Isothermal titration calorimetry (ITC) or SPR experiments may reveal negative cooperativity, where the binding of the PROTAC to one protein partner hinders the binding of the second protein.
-
"Hook Effect" at Low Concentrations: A pronounced hook effect at relatively low PROTAC concentrations can suggest that the formation of stable ternary complexes is challenging.
Troubleshooting Guides
Problem: No or Poor Target Degradation
| Possible Cause | Troubleshooting Action |
| Steric Hindrance due to Suboptimal Linker Length | Synthesize and test a library of PROTACs with varying linker lengths and compositions (e.g., Pomalidomide-PEG2-COOH, Pomalidomide-PEG6-COOH, or alkyl linkers of different lengths).[7] |
| Unfavorable Linker Attachment Point | If possible, synthesize PROTACs with the linker attached to a different position on the warhead or the pomalidomide moiety. |
| Poor Cell Permeability | - Assess cell permeability using a Caco-2 assay. - Modify the linker to improve physicochemical properties (e.g., by incorporating features that favor cell uptake). |
| Low E3 Ligase Expression | Confirm the expression level of CRBN in your cell line using Western Blot. Choose a cell line with robust CRBN expression. |
| Target Protein Mutation | Sequence the target protein in your cell line to rule out mutations in the warhead binding site. |
Problem: Significant "Hook Effect" Observed
| Possible Cause | Troubleshooting Action |
| Formation of Non-productive Binary Complexes | - Perform a wide dose-response experiment to determine the optimal concentration for degradation. - Titrate the PROTAC in ternary complex formation assays (e.g., AlphaLISA) to identify the concentration at which the signal starts to decrease.[8] |
| Poor Cooperativity in Ternary Complex Formation | - Modify the linker to promote more favorable protein-protein interactions within the ternary complex. - Consider using a different E3 ligase recruiter if the target-CRBN combination is not amenable to cooperative complex formation. |
Data Presentation
Table 1: Impact of Linker Length and Composition on PROTAC Efficacy
This table summarizes representative data from various studies on Pomalidomide-based PROTACs, illustrating the critical role of the linker in achieving potent protein degradation.
| Target Protein | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| BTK | PEG | 10 | >1000 | <20 | MOLM-14 |
| BTK | PEG | 13 | 15 | >90 | MOLM-14 |
| BTK | PEG | 16 | 5 | >95 | MOLM-14 |
| BRD4 | Alkyl | 8 | 500 | ~60 | HeLa |
| BRD4 | PEG4 | 15 | 25 | >90 | HeLa |
| BRD4 | PEG6 | 21 | 150 | ~75 | HeLa |
| CDK6 | PEG3 | 12 | 10 | >90 | MOLM-14 |
| CDK6 | PEG4 | 15 | 5 | >95 | MOLM-14 |
| CDK6 | PEG5 | 18 | 20 | >90 | MOLM-14 |
Note: Data is synthesized from multiple sources for illustrative purposes and direct comparison between different target proteins may not be appropriate.[2][5][6][9]
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
Objective: To quantify the dose-dependent degradation of a target protein following treatment with a this compound PROTAC.[1][10][11]
Materials:
-
Cell line expressing the target protein and CRBN
-
This compound PROTAC
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies for the target protein and loading control.
-
Incubate with HRP-conjugated secondary antibody.
-
Detect chemiluminescence using an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
Objective: To qualitatively demonstrate the formation of the Target Protein-PROTAC-CRBN ternary complex in cells.[12][13][14]
Materials:
-
Cells treated with PROTAC and a proteasome inhibitor (e.g., MG132) to stabilize the complex.
-
Non-denaturing lysis buffer.
-
Antibody against the target protein or CRBN for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Wash buffer.
-
Elution buffer.
-
Primary antibodies for Western Blot detection of all three components.
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to be effective (or a range of concentrations) and a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours.
-
Cell Lysis: Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the cleared lysate with an antibody against the target protein or CRBN overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads multiple times to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluate by Western Blot, probing for the presence of the target protein, the PROTAC (if an antibody is available), and CRBN. The presence of all components in the immunoprecipitate of one of them confirms the formation of the ternary complex.
Protocol 3: AlphaLISA Assay for In Vitro Ternary Complex Formation
Objective: To quantitatively measure the formation of the ternary complex in a biochemical assay.[3][8][15][16][]
Materials:
-
Recombinant tagged target protein (e.g., His-tagged)
-
Recombinant tagged CRBN/DDB1 complex (e.g., GST-tagged)
-
This compound PROTAC
-
AlphaLISA acceptor beads (e.g., anti-His)
-
AlphaLISA donor beads (e.g., anti-GST)
-
Assay buffer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer.
-
Complex Formation: In a microplate, add the tagged target protein, tagged CRBN complex, and the PROTAC dilutions. Incubate to allow for complex formation.
-
Bead Addition: Add the AlphaLISA acceptor and donor beads. Incubate in the dark.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: A bell-shaped curve of the AlphaLISA signal versus PROTAC concentration is indicative of ternary complex formation. The peak of the curve represents the optimal concentration for complex formation, while the decrease at higher concentrations demonstrates the "hook effect."
Visualizations
PROTAC Signaling Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Troubleshooting Poor Degradation
Caption: A logical workflow for troubleshooting poor PROTAC efficacy.
Logical Relationship: Overcoming Steric Hindrance
Caption: Relationship between steric hindrance and linker modification.
References
- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. revvity.com [revvity.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. SLAS2024 [slas2024.eventscribe.net]
Reducing off-target degradation of pomalidomide-based PROTACs
Technical Support Center: Pomalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to off-target degradation of pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with pomalidomide-based PROTACs, offering potential causes and actionable solutions.
Problem: Degradation of Known Pomalidomide (B1683931) Neosubstrates is Observed
You are observing the degradation of known Cereblon (CRBN) neosubstrates, such as IKZF1, IKZF3, or GSPT1, in addition to your protein of interest (POI).[1][2][3]
| Possible Causes | Solutions & Experimental Recommendations |
| Inherent Activity of the Pomalidomide Moiety | The pomalidomide component of the PROTAC can independently recruit and mediate the degradation of its endogenous neosubstrates.[4][5] This is a well-documented on-target effect of the CRBN E3 ligase ligand. |
| 1. Acknowledge and Quantify: Accept that some level of neosubstrate degradation is expected. Quantify the degradation of neosubstrates (e.g., IKZF1/3) alongside your POI using Western blotting to establish a baseline. | |
| 2. Redesign the PROTAC: Synthesize PROTACs with modifications to the pomalidomide moiety. Research suggests that substitutions at the C5 position of the phthalimide (B116566) ring can sterically hinder the recruitment of zinc-finger neosubstrates without compromising CRBN binding for the PROTAC mechanism.[6][7] | |
| 3. Competition Control: Perform a competition experiment by co-treating cells with your PROTAC and an excess of free pomalidomide.[8] If the degradation of the neosubstrates is rescued, it confirms that this effect is mediated by the pomalidomide moiety. |
Problem: Degradation of Unexpected Proteins (Off-Targets) is Detected
Global proteomics analysis has revealed the degradation of proteins that are neither the intended target nor known pomalidomide neosubstrates.
| Possible Causes | Solutions & Experimental Recommendations |
| Off-Target Binding of the "Warhead" | The ligand targeting your POI may have affinity for other proteins with similar binding pockets.[9] |
| 1. Global Proteomics Analysis: This is the most crucial step. Use quantitative mass spectrometry-based proteomics (e.g., TMT, SILAC) to get an unbiased view of all protein level changes upon PROTAC treatment.[10][11][12] | |
| 2. Orthogonal Validation: Validate the proteomics hits using Western blotting with highly specific antibodies for the potential off-target proteins.[12][13] | |
| 3. Warhead Selectivity Profiling: Assess the selectivity of your warhead ligand alone (unconjugated) in relevant kinase or binding assays to identify potential off-target interactions.[13] | |
| "Molecular Glue" Type Off-Target Effects | The entire PROTAC molecule may be creating a novel interface that recruits an unintended protein to CRBN for degradation. |
| 1. Linker Modification: The length and composition of the linker are critical for the geometry of the ternary complex.[7][9] Synthesize a small library of PROTACs with different linkers to see if the off-target degradation profile changes. | |
| 2. Inactive Controls: Synthesize a negative control PROTAC where the pomalidomide moiety is modified to abolish CRBN binding (e.g., N-methylation of the glutarimide).[14] If the off-target is still degraded, the effect is independent of CRBN. | |
| 3. Ternary Complex Assays: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to investigate if the off-target protein can form a ternary complex with your PROTAC and CRBN.[15] |
Problem: Low Potency or Lack of Target Degradation
The PROTAC shows weak degradation of the POI (high DC50) or no degradation at all.
| Possible Causes | Solutions & Experimental Recommendations |
| Poor Cell Permeability | PROTACs are often large molecules that may not efficiently cross the cell membrane.[9] |
| 1. Assess Permeability: Use assays like the parallel artificial membrane permeability assay (PAMPA) to assess the physicochemical properties of your PROTAC. | |
| Inefficient Ternary Complex Formation | The PROTAC may not be effectively bridging the POI and CRBN.[13][16] |
| 1. In Vitro Ternary Complex Assays: Confirm that your PROTAC can induce a ternary complex with purified POI and CRBN using techniques like NanoBRET, FRET, AlphaLISA, SPR, or ITC.[17][18][19] | |
| 2. Address the "Hook Effect": At high concentrations, PROTACs can form unproductive binary complexes, leading to reduced degradation.[7][12][15] Perform a full dose-response curve to identify the optimal concentration range. | |
| Unproductive Ternary Complex Geometry | A stable ternary complex may form, but it may not be in a conformation that allows for efficient ubiquitination of the POI.[9][15] |
| 1. In Vitro Ubiquitination Assay: Perform an assay with purified E1, E2, CRBN, ubiquitin, ATP, your POI, and the PROTAC to see if the POI is ubiquitinated.[20][21][22] A lack of ubiquitination despite complex formation points to a geometry issue. | |
| 2. Linker Optimization: Redesign the PROTAC with different linker lengths and attachment points to alter the geometry of the ternary complex.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects with pomalidomide-based PROTACs?
There are three main sources:
-
CRBN Neosubstrate Degradation : The pomalidomide moiety itself can induce the degradation of endogenous CRBN substrates, most notably zinc-finger transcription factors like IKZF1 and IKZF3.[1][4]
-
Warhead-Mediated Off-Targets : The ligand directed at your protein of interest may bind to other proteins, leading to their degradation.[9]
-
PROTAC-Specific Off-Targets : The entire PROTAC molecule can create a novel binding surface that leads to the degradation of proteins that do not interact with either the warhead or pomalidomide alone.
Q2: How can I design a pomalidomide-based PROTAC with higher selectivity?
-
Optimize the Warhead : Start with a ligand that has the highest possible selectivity for your protein of interest.
-
Modify the Pomalidomide Moiety : Introducing steric bulk at the C5 position of the pomalidomide's phthalimide ring can reduce the degradation of zinc-finger neosubstrates.[6][7]
-
Systematically Vary the Linker : The linker's length, rigidity, and attachment points are crucial. A linker that is too short or too long may not facilitate a productive ternary complex for your POI but might for an off-target.[7]
-
Change the E3 Ligase : If reducing off-target effects with a CRBN-based PROTAC proves difficult, consider switching to a different E3 ligase, such as VHL, which has a different set of endogenous substrates.[9]
Q3: What are the essential control experiments when working with pomalidomide-based PROTACs?
-
Vehicle Control : (e.g., DMSO) To establish a baseline for protein levels.
-
Warhead Alone : To assess the effect of target inhibition without degradation.
-
Pomalidomide Alone : To measure the extent of neosubstrate degradation.
-
Inactive PROTAC Control : An epimer or a chemically modified version of the PROTAC that cannot bind to CRBN. This helps to confirm that the observed degradation is CRBN-dependent.[14]
-
Proteasome Inhibitor Co-treatment : (e.g., MG132) To confirm that the protein loss is due to proteasomal degradation.[23] A rescue of the protein levels indicates a proteasome-dependent mechanism.
Q4: How should I interpret proteomics data to identify off-target effects?
-
Look for Significant Downregulation : True off-targets of degradation will show a significant and dose-dependent decrease in abundance compared to the vehicle control.
-
Compare with Controls : Compare the protein downregulation profile of your active PROTAC with that of an inactive control PROTAC. Proteins that are only degraded by the active PROTAC are likely true off-targets or the intended target.
-
Differentiate from Downstream Effects : Not all protein level changes are due to direct degradation. Some may be downstream consequences of degrading the POI. A time-course experiment can be helpful here; direct degradation targets will often show reduced levels at earlier time points than downstream transcriptional or translational effects.
Quantitative Data Summary
Table 1: Impact of Pomalidomide Modification on Off-Target Degradation
This table illustrates how the point of linker attachment on the pomalidomide moiety can impact the degradation of off-target zinc-finger proteins. Data is representational and based on published findings.[7]
| PROTAC Variant | Linker Attachment Position | Target Protein Degradation (DC50) | Off-Target (ZFP91) Degradation (DC50) |
| PROTAC A | C4 of Phthalimide Ring | 50 nM | 100 nM |
| PROTAC B | C5 of Phthalimide Ring | 60 nM | >10,000 nM |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects using quantitative mass spectrometry.[12]
-
Cell Culture and Treatment : Plate cells and treat with the PROTAC at various concentrations (e.g., 0.1x, 1x, and 10x the DC50 for the POI) and a vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification : Lyse the cells and accurately determine the protein concentration for each sample.
-
Protein Digestion : Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT) : Label the peptide samples from each condition with tandem mass tags.
-
LC-MS/MS Analysis : Combine the labeled samples and analyze them using a high-resolution mass spectrometer.
-
Data Analysis : Process the raw data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.[12]
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein.[21]
-
Reaction Setup : In a microcentrifuge tube, combine the following in reaction buffer: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), CRBN/DDB1 E3 ligase complex, the purified POI, ATP, and ubiquitin.
-
PROTAC Addition : Add the PROTAC (e.g., at 10 µM) or a vehicle control (DMSO).
-
Incubation : Incubate the reaction at 37°C for 1-2 hours.
-
Quenching : Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis : Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody specific to the POI.
-
Interpretation : A ladder of higher molecular weight bands or a smear above the unmodified POI band in the PROTAC-treated lane indicates successful polyubiquitination.[21]
Visualizations
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Troubleshooting workflow for lack of PROTAC activity.
Caption: Experimental workflow for off-target protein identification.
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. Novel immunomodulatory drugs and neo-substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. A double-edged sword of neo-substrate degradation in PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. sapient.bio [sapient.bio]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Video: Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 15. benchchem.com [benchchem.com]
- 16. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Ternary Complex Formation [worldwide.promega.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Ubiquitination Assay - Profacgen [profacgen.com]
- 21. benchchem.com [benchchem.com]
- 22. lifesensors.com [lifesensors.com]
- 23. benchchem.com [benchchem.com]
Enhancing cell permeability of Pomalidomide-PEG4-COOH PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomalidomide-PEG4-COOH Proteolysis Targeting Chimeras (PROTACs), with a focus on enhancing cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is a this compound PROTAC and how does it work?
A this compound is a heterobifunctional molecule designed for targeted protein degradation. It consists of three main components:
-
Pomalidomide (B1683931): A ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase.
-
A Protein of Interest (POI) ligand: This part of the molecule binds to the target protein intended for degradation.
-
A PEG4-COOH linker: A 4-unit polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid. This linker connects the pomalidomide and the POI ligand and provides a point for conjugation.
The PROTAC works by hijacking the cell's ubiquitin-proteasome system.[1] By simultaneously binding to the target protein and the CRBN E3 ligase, it forms a ternary complex. This proximity allows the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the 26S proteasome.[1][2] The PROTAC itself is not degraded and can act catalytically to degrade multiple protein copies.[1]
References
Validation & Comparative
Pomalidomide-PEG4-COOH vs. Thalidomide-Based Linkers in PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the architecture of a Proteolysis Targeting Chimera (PROTAC) is paramount to its success. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The choice of each of these components critically influences the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader. This guide provides an in-depth comparison of two widely used Cereblon (CRBN) E3 ligase-recruiting motifs in PROTAC design: Pomalidomide-PEG4-COOH and other thalidomide-based linkers.
Pomalidomide (B1683931) and thalidomide (B1683933) are both well-established immunomodulatory drugs that bind to CRBN, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1] By incorporating these molecules into a PROTAC, researchers can hijack this E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of a specific POI.[2] This guide will objectively compare the performance of PROTACs constructed with these different linkers, supported by experimental data and detailed methodologies, to aid in the rational design of novel protein degraders.
Comparative Performance: Pomalidomide vs. Thalidomide as CRBN Ligands
Pomalidomide has generally emerged as a preferred CRBN ligand over thalidomide in many PROTAC applications.[2] This preference is primarily due to its higher binding affinity for CRBN, which can facilitate more efficient formation of the ternary complex (POI-PROTAC-CRBN) and, consequently, more potent protein degradation.[2] The amino group on the phthalimide (B116566) ring of pomalidomide also provides a versatile and synthetically accessible point for linker attachment that is often directed away from the CRBN binding interface, allowing for greater flexibility in linker design without compromising E3 ligase engagement.[2]
Quantitative Data Summary
The following tables summarize the quantitative data comparing the performance of pomalidomide- and thalidomide-based PROTACs. It is important to note that the data has been compiled from different studies, and therefore, experimental conditions may vary.
Table 1: CRBN Binding Affinity of Pomalidomide and Thalidomide
| E3 Ligase Ligand | Dissociation Constant (Kd) |
| Pomalidomide | ~157 nM |
| Thalidomide | ~250 nM |
This data indicates that Pomalidomide has a higher binding affinity for CRBN compared to Thalidomide.
Table 2: Comparative Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide | Piperidine-based | < 1 | > 95 |
| PROTAC 3 | Thalidomide | Not specified | 0.1 - 0.3 | > 90 |
This table showcases the high potency of both pomalidomide and thalidomide-based PROTACs in degrading BRD4.[3][4]
The Role of the PEG Linker
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[5] The length of the PEG chain is a critical parameter that must be optimized for each specific target and ligand pair. An optimal linker length facilitates the formation of a stable and productive ternary complex, while a suboptimal length can lead to steric hindrance or an inability to effectively bring the POI and E3 ligase together.[5] this compound provides a pomalidomide-based CRBN ligand conjugated to a four-unit PEG linker with a terminal carboxylic acid, which can be readily coupled to a POI-binding ligand.[6][7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of PROTAC-mediated protein degradation and a general experimental workflow for evaluating PROTAC efficacy.
Caption: Mechanism of action for a CRBN-recruiting PROTAC.
Caption: General experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments cited in this guide.
Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)
This protocol is used to quantify the degradation of a target protein in cells following treatment with a PROTAC.[8][9]
Materials:
-
Cell line expressing the protein of interest (e.g., THP-1, MDA-MB-231).[8]
-
PROTAC stock solution (in DMSO).
-
Vehicle control (DMSO).
-
Cell culture medium and supplements.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, electrophoresis, and transfer equipment.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Methodology:
-
Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).[10]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.[9] Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8][9]
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.[11]
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol measures the binding kinetics and affinity of the PROTAC to its individual binding partners and the formation of the ternary complex in real-time.[12][13][14]
Materials:
-
SPR instrument and sensor chips (e.g., NTA chip for His-tagged proteins).
-
Recombinant purified proteins: E3 ligase (e.g., His-tagged CRBN complex) and the target protein.
-
PROTAC solution.
-
Running buffer.
Methodology:
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.[12]
-
Binary Interaction Analysis:
-
To measure PROTAC binding to the E3 ligase, inject a series of PROTAC concentrations over the immobilized ligase surface.
-
To measure PROTAC binding to the target protein, a separate experiment can be performed by immobilizing the target protein.
-
-
Ternary Complex Analysis: Inject a solution containing a fixed, saturating concentration of the target protein mixed with a series of PROTAC concentrations over the immobilized E3 ligase surface.[4] An increase in the binding response compared to the PROTAC alone indicates ternary complex formation.[4]
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kon, koff) and the dissociation constant (KD) for both binary and ternary interactions. The cooperativity factor (α) can be calculated by comparing the affinity of the PROTAC to one protein in the absence and presence of the other.[12]
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[12][15][16]
Materials:
-
ITC instrument.
-
Recombinant purified proteins (E3 ligase and target protein).
-
PROTAC solution.
-
Dialysis buffer.
Methodology:
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Binary Titrations:
-
Titrate the PROTAC into the sample cell containing the E3 ligase to determine their binary binding affinity.
-
In a separate experiment, titrate the PROTAC into the target protein.
-
-
Ternary Titration: To measure the ternary complex formation, place a pre-formed binary complex (e.g., target protein saturated with PROTAC) in the sample cell and titrate the second protein (E3 ligase) into the cell.[12]
-
Data Analysis: Analyze the titration data using a suitable binding model to determine the thermodynamic parameters for each interaction. Calculate the cooperativity factor (α) from the binary and ternary binding affinities.[16]
Conclusion
The selection of the E3 ligase ligand and the accompanying linker is a critical decision in the design of effective and selective PROTACs. While both pomalidomide and thalidomide are effective recruiters of the CRBN E3 ligase, the available data suggests that pomalidomide's higher binding affinity may translate to more potent degraders. The inclusion of a PEG linker, such as in this compound, can offer advantages in terms of solubility and provides a flexible spacer to facilitate optimal ternary complex formation. However, the ideal linker length and composition are target-dependent and require empirical validation. The detailed experimental protocols provided in this guide offer a robust framework for researchers to characterize and compare the performance of different PROTAC constructs, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. adooq.com [adooq.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. o2hdiscovery.co [o2hdiscovery.co]
- 14. aragen.com [aragen.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. benchchem.com [benchchem.com]
Pomalidomide-PEG4-COOH in Focus: A Comparative Guide to E3 Ligase Linkers for PROTACs
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of previously "undruggable" proteins. At the heart of every PROTAC is a linker, a critical component that bridges a target protein binder with an E3 ligase ligand. The nature of this linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader. This guide provides an objective comparison of Pomalidomide-PEG4-COOH, a widely used Cereblon (CRBN) E3 ligase linker, with other common linker classes, supported by experimental data and detailed methodologies.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not a mere spacer; it is a key determinant of the molecule's ability to induce the formation of a productive ternary complex between the target protein and the E3 ligase.[1][2] This ternary complex is the cornerstone of PROTAC activity, as it facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The linker's length, composition, and rigidity are all critical parameters that must be optimized to achieve potent and selective protein degradation.[3][4]
Comparing Linker Architectures: this compound vs. Alternatives
This compound combines the potent CRBN E3 ligase ligand, pomalidomide, with a flexible polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid handle for conjugation to a target-binding ligand.[5] This combination offers several advantages, including enhanced solubility and the potential for improved cell permeability.[4][6] However, a variety of other linker types are also employed in PROTAC design, each with its own set of characteristics.
Key Linker Classes:
-
PEG Linkers: These are hydrophilic and flexible, often improving the solubility and drug-like properties of PROTACs.[4][6] The ether oxygens can act as hydrogen bond acceptors, potentially influencing the conformation of the ternary complex.[6]
-
Alkyl Linkers: These are more hydrophobic and offer synthetic simplicity.[4][6] Their flexibility can be advantageous, but they may lead to lower solubility of the final PROTAC.[6]
-
Rigid Linkers: Incorporating elements like alkynes or cyclic structures, these linkers can pre-organize the PROTAC in a conformation favorable for ternary complex formation, though they may be more challenging to synthesize.[1][4]
The choice of linker is highly dependent on the specific target protein and the E3 ligase being recruited, necessitating empirical testing to identify the optimal design.[1]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically evaluated based on its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). The following tables summarize quantitative data from various studies, illustrating the impact of linker composition and length on the performance of pomalidomide-based PROTACs.
Table 1: Impact of Linker Composition on Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| Pomalidomide-Linker-BTK Inhibitor 1 | PEG | ~15 | <10 | >90 | MOLM-14 |
| Pomalidomide-Linker-BTK Inhibitor 2 | Alkyl | ~15 | 25 | ~85 | MOLM-14 |
| Pomalidomide-Linker-BTK Inhibitor 3 | PEG-Alkyl Hybrid | ~18 | 5 | >95 | MOLM-14 |
Data synthesized from publicly available research. Experimental conditions may vary between studies.
Table 2: Influence of Linker Length on EGFR Degradation
| PROTAC Compound | Linker Type | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Cell Line |
| Pomalidomide-Linker-EGFR Inhibitor A | PEG | 2 | >1000 | <20 | H1975 |
| Pomalidomide-Linker-EGFR Inhibitor B | PEG | 4 | 50 | ~80 | H1975 |
| Pomalidomide-Linker-EGFR Inhibitor C | PEG | 6 | 150 | ~60 | H1975 |
Data synthesized from publicly available research. Experimental conditions may vary between studies.
Signaling Pathways and Experimental Workflows
The design and evaluation of PROTACs involve understanding complex biological pathways and employing a range of experimental techniques.
The above diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation. The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.
This workflow outlines the key stages in the development and evaluation of a novel PROTAC, from initial design and synthesis to in vivo efficacy studies.
Detailed Experimental Protocols
Accurate and reproducible experimental data are crucial for the rational design of effective PROTACs. Below are detailed methodologies for key experiments used to compare the performance of different E3 ligase linkers.
Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to quantify the formation of the POI-PROTAC-E3 ligase ternary complex in a solution-based format.[7][8]
Materials:
-
Purified, tagged target protein (e.g., His-tagged POI)
-
Purified, tagged E3 ligase complex (e.g., Avi-tagged CRBN/DDB1)
-
PROTACs with different linkers (e.g., this compound based)
-
TR-FRET donor and acceptor antibodies/reagents (e.g., Tb-anti-His and Streptavidin-d2)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the PROTAC compounds in the assay buffer.
-
In a 384-well plate, add a fixed concentration of the tagged target protein and tagged E3 ligase complex.
-
Add the serially diluted PROTACs to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for complex formation.
-
Add the TR-FRET donor and acceptor reagents.
-
Incubate for another defined period (e.g., 60 minutes) in the dark.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal) and plot the data against the PROTAC concentration to determine the EC50 for ternary complex formation.
Binding Affinity and Thermodynamics (Isothermal Titration Calorimetry - ITC)
ITC directly measures the heat changes associated with binding events, providing information on binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[9][10]
Materials:
-
Purified target protein
-
Purified E3 ligase complex
-
PROTACs with different linkers
-
ITC instrument
-
Degassed assay buffer
Procedure:
-
Binary Binding:
-
Load the target protein or E3 ligase into the ITC sample cell.
-
Load the PROTAC into the injection syringe at a concentration 10-20 fold higher than the protein in the cell.
-
Perform a series of injections of the PROTAC into the protein solution, measuring the heat change after each injection.
-
Analyze the data to determine the Kd for the binary interaction.
-
-
Ternary Complex Formation:
-
To measure the affinity of the PROTAC for one protein in the presence of the other, pre-saturate the protein in the cell with the second protein.
-
Titrate the PROTAC into the pre-formed binary complex.
-
The resulting data can be used to calculate the cooperativity of ternary complex formation.
-
In-Cell Target Protein Degradation (Western Blotting)
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment in a cellular context.
Materials:
-
Cell line expressing the target protein
-
PROTACs with different linkers
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and probe with the primary antibodies for the target protein and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.
Pharmacokinetic (PK) Analysis
Understanding the PK properties of PROTACs is crucial for their development as therapeutics.[11][12]
Procedure:
-
Administer the PROTAC to laboratory animals (e.g., mice) via the desired route (e.g., intravenous, oral).
-
Collect blood samples at various time points post-administration.
-
Process the blood to obtain plasma.
-
Extract the PROTAC from the plasma samples.
-
Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
-
Analyze the concentration-time data to determine key PK parameters such as clearance, volume of distribution, half-life, and bioavailability.
Conclusion
The linker is a critical element in the design of potent and selective PROTACs. This compound represents a valuable and widely used building block, offering a balance of favorable physicochemical properties. However, the optimal linker is highly context-dependent, and a systematic comparison of different linker types, lengths, and compositions is essential for the successful development of novel protein degraders. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative analyses, enabling researchers to make data-driven decisions in the design of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. precisepeg.com [precisepeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
Validating Pomalidomide-PEG4-COOH Induced Protein Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of protein degradation induced by Pomalidomide-PEG4-COOH, a key component in the development of Proteolysis Targeting Chimeras (PROTACs). We offer a comparative analysis of its performance, supported by experimental data and detailed methodologies for crucial validation assays.
This compound is an E3 ligase ligand-linker conjugate that incorporates the pomalidomide-based cereblon (CRBN) ligand and a 4-unit polyethylene (B3416737) glycol (PEG) linker.[1][2][3][4][5] This conjugate is a fundamental building block in the synthesis of PROTACs, which are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][6][7][8][9] The pomalidomide (B1683931) moiety binds to the E3 ubiquitin ligase CRBN, while the carboxylic acid terminus of the PEG linker allows for conjugation to a ligand that binds to the target protein.[3][10] The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][11]
Comparative Performance of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is highly dependent on the nature of the E3 ligase ligand and the linker. Pomalidomide is often preferred over its predecessor, thalidomide, as a CRBN ligand in PROTAC design due to its generally stronger binding affinity for CRBN, which can facilitate more efficient ternary complex formation and lead to enhanced protein degradation.[11] The PEG4 linker provides a desirable length and flexibility to span the distance between the E3 ligase and the target protein, which is a critical factor for optimal ternary complex formation and degradation efficacy.
While specific head-to-head comparisons of this compound with a wide array of other linkers are not extensively documented in single publications, the principles of PROTAC design and data from various studies allow for a comparative understanding. The selection of the linker is a crucial step in optimizing the degradation efficiency, selectivity, and pharmacokinetic properties of a PROTAC.
Table 1: Comparison of Linker Characteristics in PROTAC Design
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG Linkers | Hydrophilic, flexible, available in various lengths. | Good solubility, well-defined lengths for systematic optimization. | Can be susceptible to oxidative metabolism. |
| Alkyl Chains | Hydrophobic, can be rigid or flexible. | Simple structure, metabolically stable. | Can decrease solubility of the PROTAC. |
| Peptide Linkers | Can provide specific conformations. | May enhance binding affinity and selectivity. | Prone to proteolytic degradation, potential for immunogenicity. |
Experimental Validation of Protein Degradation
A multi-pronged approach is essential to rigorously validate the efficacy and specificity of a this compound-based PROTAC. Key experimental techniques include Western Blotting, Flow Cytometry, and Mass Spectrometry-based Proteomics.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of a Pomalidomide-based PROTAC and a typical experimental workflow for its validation.
Pomalidomide-based PROTAC mechanism of action.
A typical experimental workflow for PROTAC validation.
Detailed Experimental Protocols
Western Blotting for Quantifying Protein Degradation
Western blotting is a fundamental technique to visualize and quantify the reduction in the level of the target protein following PROTAC treatment.[6]
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the this compound-based PROTAC or a vehicle control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Sample Preparation:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).[6]
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[6][12][13]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[6][14]
-
Incubate on ice for 30 minutes with periodic vortexing.[6]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6][14]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and heat the samples at 95-100°C for 5 minutes to denature the proteins.[6]
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.[6]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.[6]
-
Quantify the band intensities using image analysis software. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin) to account for loading differences.[6]
-
Table 2: Representative Western Blot Data Analysis
| PROTAC Conc. (nM) | Target Protein Level (Normalized Intensity) | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.45 | 55% |
| 100 | 0.10 | 90% |
| 1000 | 0.12 | 88% |
Data is hypothetical and for illustrative purposes only.
Flow Cytometry for Single-Cell Protein Degradation Analysis
Flow cytometry allows for the quantification of protein levels in individual cells, providing insights into the heterogeneity of the degradation response within a cell population.[15]
Protocol:
-
Cell Culture and Treatment: Treat cells with the PROTAC as described for Western blotting.
-
Cell Preparation:
-
Harvest cells by trypsinization or scraping.
-
Wash the cells with PBS.
-
-
Fixation and Permeabilization (for intracellular targets):
-
Fix the cells with a suitable fixation buffer (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 or saponin (B1150181) in PBS) for 10-15 minutes.
-
-
Antibody Staining:
-
Resuspend the cells in a staining buffer (e.g., PBS with 2% BSA).
-
Add a fluorescently labeled primary antibody against the target protein.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
If using an unconjugated primary antibody, wash the cells and then incubate with a fluorescently labeled secondary antibody.
-
Wash the cells to remove unbound antibodies.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in a suitable buffer for analysis.
-
Acquire data on a flow cytometer.
-
Analyze the data using flow cytometry software to determine the mean fluorescence intensity (MFI) of the target protein in the treated versus control cell populations.
-
Table 3: Representative Flow Cytometry Data Analysis
| PROTAC Conc. (nM) | Mean Fluorescence Intensity (MFI) | % Degradation (relative to Vehicle) |
| 0 (Vehicle) | 5000 | 0% |
| 1 | 4200 | 16% |
| 10 | 2300 | 54% |
| 100 | 800 | 84% |
| 1000 | 850 | 83% |
Data is hypothetical and for illustrative purposes only.
Mass Spectrometry-Based Proteomics for Global and Off-Target Analysis
Mass spectrometry (MS)-based proteomics provides an unbiased and global view of protein level changes upon PROTAC treatment.[16][17][18] This is crucial for identifying off-target effects and understanding the broader cellular response to the degrader.[16]
Protocol:
-
Sample Preparation: Prepare cell lysates from PROTAC-treated and control cells as described for Western blotting.
-
Protein Digestion:
-
Denature, reduce, and alkylate the proteins in the lysate.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Peptide Labeling (Optional but Recommended for Quantification):
-
For quantitative proteomics, peptides from different samples can be labeled with isobaric tags (e.g., TMT or iTRAQ) or analyzed using label-free quantification methods.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and abundance.
-
-
Data Analysis:
-
Use specialized software to identify and quantify proteins from the MS data.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated in the PROTAC-treated samples compared to the control.
-
This analysis will confirm the degradation of the intended target and reveal any unintended protein level changes (off-targets).
-
Table 4: Representative Proteomics Data Summary
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Annotation |
| Target Protein | -3.5 | < 0.001 | Intended Target |
| Off-Target Protein A | -1.8 | < 0.05 | Potential Off-Target |
| Housekeeping Protein B | 0.05 | 0.85 | Not Affected |
| Pathway-Related Protein C | 1.5 | < 0.05 | Downstream Effect |
Data is hypothetical and for illustrative purposes only.
Conclusion
The validation of protein degradation induced by this compound-based PROTACs requires a rigorous and multi-faceted experimental approach. By combining targeted methods like Western Blotting and Flow Cytometry with global analysis using Mass Spectrometry, researchers can obtain a comprehensive understanding of the degrader's efficacy, selectivity, and mechanism of action. This detailed validation is crucial for the development of safe and effective protein-degrading therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alfa-labotrial.com [alfa-labotrial.com]
- 3. Pomalidomide 4'-PEG4-acid | CAS 2138440-81-8 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 4. This compound | CAS:2138440-81-8 | Biopharma PEG [biochempeg.com]
- 5. This compound|CAS 2138440-81-8|DC Chemicals [dcchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound [myskinrecipes.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. 2bscientific.com [2bscientific.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 16. sapient.bio [sapient.bio]
- 17. aacrjournals.org [aacrjournals.org]
- 18. The Vital Role of Proteomics in Characterizing Novel Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of PEG Linker Length in Pomalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical determinant of a PROTAC's efficacy is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Pomalidomide, a potent ligand for the Cereblon (CRBN) E3 ligase, is a cornerstone of many PROTAC designs. When conjugated with a polyethylene (B3416737) glycol (PEG) linker, such as in Pomalidomide-PEG4-COOH, the resulting PROTAC's performance is profoundly influenced by the linker's length. This guide provides an objective comparison of the impact of different PEG linker lengths on the performance of pomalidomide-based PROTACs, supported by experimental data and detailed protocols.
The Linker is Not Just a Spacer
The linker in a PROTAC is far from a passive component; its length, flexibility, and chemical composition are crucial for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] An optimal linker length is essential for achieving the necessary proximity and orientation for efficient ubiquitination of the target protein, which subsequently leads to its degradation by the proteasome.[3][4] A linker that is too short can introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is excessively long may not effectively bring the two proteins together for ubiquitin transfer.[3][5] Therefore, the length of the PEG linker must be empirically optimized for each specific target protein and warhead combination.[6]
Comparative Performance of Pomalidomide-Based PROTACs with Varying PEG Linker Lengths
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following tables summarize quantitative data from studies on pomalidomide-based PROTACs, illustrating the impact of linker length on their degradation efficiency.
It is important to note that the data presented below is compiled from different studies targeting various proteins and utilizing different cell lines. Therefore, direct comparison of absolute values across different targets should be approached with caution. The key takeaway is the trend observed within a series of PROTACs targeting the same protein.
Case Study 1: Epidermal Growth Factor Receptor (EGFR) Degraders
In a study developing pomalidomide-based PROTACs for the degradation of EGFR, the length of the PEG-based linker was varied. The results highlight that even small changes in linker length can significantly impact degradation potency.
| PROTAC Compound | Target Protein | Linker Type | Approximate Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) |
| Compound 15 | EGFR | PEG-based | ~12 | A549 | 43.4 | >95 |
| Compound 16 | EGFR | PEG-based | ~15 | A549 | 32.9 | >95 |
Data synthesized from published literature.[5]
Case Study 2: Bruton's Tyrosine Kinase (BTK) Degraders
A series of pomalidomide-based PROTACs targeting BTK demonstrated a clear structure-activity relationship with respect to the PEG linker length.
| PROTAC Compound | Target Protein | Linker Type | Linker Length (PEG units) | Cell Line | DC50 (nM) | Dmax (%) |
| Degrader with 2 PEG units | BTK | PEG-based | 2 | Mino | >1000 | <20 |
| Degrader with 3 PEG units | BTK | PEG-based | 3 | Mino | 500 | ~80 |
| Degrader with 4 PEG units | BTK | PEG-based | 4 | Mino | 15 | ~96 |
| Degrader with ≥ 4 PEG units | BTK | PEG-based | ≥4 | Ramos | 1-40 | Not Specified |
Data synthesized from published literature.[5][7]
These case studies underscore the necessity of fine-tuning the PEG linker length to achieve optimal degradation of the target protein. A four-unit PEG linker, as found in this compound, has shown to be effective in certain contexts, but the ideal length is ultimately target-dependent.
Experimental Protocols
The evaluation of PROTAC efficacy relies on robust and well-defined experimental methodologies. Below are detailed protocols for two key experiments used to characterize the performance of pomalidomide-based PROTACs.
Western Blot for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound(s) and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs with different PEG linker lengths for a specified duration (e.g., 24 hours). Include a vehicle-only control.[8]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[1][8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection and Analysis: After further washes, add ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1][8]
Ternary Complex Formation Assay (NanoBRET™)
This protocol describes a live-cell assay to measure the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Materials:
-
Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused E3 ligase component (e.g., CRBN)
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
-
Cells suitable for transfection (e.g., HEK293T)
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
White, 96-well assay plates
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors and plate in 96-well plates.[9][10]
-
Compound Treatment: Prepare serial dilutions of the PROTACs. Add the HaloTag® NanoBRET™ 618 Ligand to the cells, followed by the addition of the PROTAC dilutions.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Measure the donor (NanoLuc®) and acceptor (HaloTag®) signals using a plate reader equipped with appropriate filters.[10]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Visualizing the Process: Signaling Pathways and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 10. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
Pomalidomide vs. Lenalidomide-Based PROTACs: A Comparative Analysis for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. A critical component in the design of many effective PROTACs is the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase. Both pomalidomide (B1683931) and lenalidomide (B1683929), derivatives of thalidomide, are widely used as CRBN ligands. This guide provides an objective, data-driven comparative analysis of pomalidomide- and lenalidomide-based PROTACs to aid researchers in the selection and design of next-generation degraders.
Executive Summary
Pomalidomide and lenalidomide are both potent recruiters of the CRBN E3 ligase complex. While structurally similar, subtle differences in their chemical makeup can significantly impact the performance of the resulting PROTACs. Pomalidomide generally exhibits a higher binding affinity for CRBN and is often associated with more potent degradation of neosubstrates.[1] This intrinsic potency can be advantageous in developing highly effective PROTACs. However, this can also lead to more pronounced off-target effects, particularly the degradation of endogenous zinc-finger transcription factors.
Strategic modifications, such as linker attachment at the C5 position of the pomalidomide phthalimide (B116566) ring, have been shown to mitigate these off-target effects.[1][2] Lenalidomide-based PROTACs are also highly effective and may offer a more favorable profile in terms of off-target effects, although the optimal linker attachment point is less universally defined and can be more dependent on the specific target protein.[1] The choice between pomalidomide and lenalidomide is therefore a critical design consideration that depends on the desired balance of on-target potency and selectivity for a given therapeutic application.
Data Presentation: Performance Comparison
The following tables summarize the performance of pomalidomide- and lenalidomide-based PROTACs against various protein targets. The data is compiled from publicly available literature and highlights key performance metrics such as half-maximal degradation concentration (DC50) and maximum degradation (Dmax).
Table 1: Comparison of BRD4-Targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 3 | Thalidomide | BRD4 | 0.1-0.3 | >90 | [3] |
| PROTAC 4 | Lenalidomide | BRD4 | pM range | >90 | [3] |
| PROTAC 5 | Lenalidomide | BRD4 | Not specified | >90 | [3] |
| Compound 21 | Lenalidomide/Pomalidomide | BRD4 | IC50 = 810 | Not Specified | [4] |
Table 2: Performance of Pomalidomide-Based PROTACs Against Other Targets
| PROTAC Compound | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| Compound 15 | EGFR | 43.4 | Not Specified | [5] |
| Compound 16 | EGFR | 32.9 | 96 | [5][6][7] |
| ZQ-23 | HDAC8 | 147 | 93 | [8] |
Mandatory Visualization
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments used to characterize the performance of pomalidomide- and lenalidomide-based degraders.
Western Blot Analysis for Protein Degradation
This protocol is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.
1. Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]
Surface Plasmon Resonance (SPR) for Binding Affinity and Ternary Complex Formation
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
1. Immobilization of E3 Ligase:
-
Biotinylated CRBN E3 ligase complex is immobilized on a streptavidin-coated sensor chip.
2. Binary Interaction Analysis (PROTAC to E3 Ligase):
-
A series of concentrations of the PROTAC in running buffer are injected over the immobilized E3 ligase surface.
-
The association and dissociation rates are monitored in real-time.
-
The binding affinity (KD) is calculated from the kinetic data.
3. Ternary Complex Formation Analysis:
-
A constant concentration of the PROTAC is pre-incubated with varying concentrations of the target protein.
-
This mixture is then injected over the immobilized E3 ligase surface.
-
The formation of the ternary complex (E3 Ligase-PROTAC-Target Protein) is monitored.
-
The binding affinity of the target protein to the E3 ligase-PROTAC binary complex is determined.
4. Cooperativity Calculation:
-
The cooperativity factor (α) is calculated by dividing the binary binding affinity of the PROTAC to the E3 ligase by the apparent affinity of the target protein to the E3 ligase in the presence of the PROTAC. An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with binding events, providing information on binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
1. Sample Preparation:
-
Prepare purified solutions of the E3 ligase, target protein, and PROTAC in the same matched buffer to minimize heats of dilution.
-
Typically, the E3 ligase or target protein is placed in the sample cell, and the PROTAC is in the injection syringe at a 10-20 fold higher concentration.
2. Binary Titration (PROTAC to E3 Ligase or Target Protein):
-
The PROTAC solution is titrated into the protein solution in a series of small injections.
-
The heat change upon each injection is measured.
-
The data is fitted to a binding model to determine the KD, n, and ΔH for the binary interaction.
3. Ternary Complex Titration:
-
To measure the affinity of the PROTAC for the pre-formed protein-protein complex, the E3 ligase and target protein are pre-mixed in the sample cell.
-
The PROTAC is then titrated into this solution.
-
Alternatively, to measure the affinity of one protein to the PROTAC-protein binary complex, the PROTAC and one protein are pre-mixed in the sample cell, and the other protein is titrated in.
4. Data Analysis:
-
The resulting thermograms are integrated to determine the heat change per injection.
-
This data is then plotted against the molar ratio of the titrant to the sample to generate a binding isotherm, from which the thermodynamic parameters are derived.
-
Cooperativity can be assessed by comparing the binding affinities of the binary and ternary interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Validation of Pomalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate disease-causing proteins by hijacking the body's own ubiquitin-proteasome system. This guide provides an objective comparison of the in-vitro activity of a representative Pomalidomide-PEG4-COOH-based PROTAC against alternative degraders targeting the well-established cancer target, Bromodomain-containing protein 4 (BRD4). Pomalidomide (B1683931), a derivative of thalidomide, is a widely used E3 ligase ligand that recruits Cereblon (CRBN) to induce target protein degradation.[1][2][3] The this compound conjugate serves as a key building block, incorporating the CRBN-recruiting moiety and a flexible polyethylene (B3416737) glycol (PEG) linker, which is crucial for optimizing the ternary complex formation between the target protein and the E3 ligase.[2]
This guide presents supporting experimental data, detailed protocols for key validation assays, and visualizations to facilitate a comprehensive understanding of the in-vitro validation process for these targeted protein degraders.
Mechanism of Action: Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein of interest (POI), a pomalidomide moiety to recruit the CRBN E3 ubiquitin ligase, and a linker connecting the two.[1] By bringing the POI and CRBN into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[4] The PROTAC molecule is then released to target another protein molecule, acting in a catalytic manner.[4]
Figure 1: General mechanism of protein degradation by Pomalidomide-based PROTACs.
Comparative Performance of BRD4-Targeting PROTACs
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of a representative Pomalidomide-PROTAC with a PEG linker against other well-characterized BRD4 degraders, ARV-825 (also CRBN-based but with a different linker) and MZ1 (which recruits the VHL E3 ligase). This comparison highlights the impact of both the linker and the recruited E3 ligase on degradation activity.
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 | Dmax (%) | Reference |
| Pomalidomide-PEG Linker PROTAC (Representative) | CRBN | BRD4 | Various Cancer Cells | 1-10 nM | >90% | [2][5] |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported | [6] |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [6] |
Note: Data is compiled from different studies and experimental conditions may vary. The "Pomalidomide-PEG Linker PROTAC" data represents a synthesis of reported values for pomalidomide-based PROTACs with PEG linkers of similar length to a PEG4.
The anti-proliferative activity of these PROTACs is determined by their half-maximal inhibitory concentration (IC50) in cell viability assays.
| PROTAC | Cell Line | IC50 | Reference |
| Pomalidomide-based EGFR PROTAC (Compound 16) | A549 | 32.9 nM (DC50) | [7] |
| Pomalidomide-based KRAS G12C PROTAC (KP-14) | NCI-H358 | ~1.25 µM (DC50) | [8][9] |
| Pomalidomide-based HDAC8 PROTAC (ZQ-23) | - | 147 nM (DC50) | [10] |
Experimental Protocols
Accurate in-vitro validation of PROTAC activity relies on a series of well-defined experiments. Below are detailed protocols for the key assays used to generate the comparative data.
Figure 2: General experimental workflow for in-vitro PROTAC validation.
Protein Degradation Assay via Western Blot
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[11][12]
Materials:
-
Cell line expressing the target protein (e.g., HeLa, MDA-MB-231 for BRD4).[11]
-
PROTAC compound and vehicle control (e.g., DMSO).[11]
-
Cell culture reagents.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH, anti-β-actin).[13]
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.[11] Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).[12] Include a vehicle-only control.[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[11]
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[11]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel.[11] After electrophoresis, transfer the separated proteins to a membrane.[11]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[11]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system.[11] Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.[6] Plot a dose-response curve to determine the DC50 and Dmax values.[6]
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[4][14]
Materials:
-
Cells in culture medium.
-
Opaque-walled 96-well plates.[4]
-
PROTAC compound and vehicle control (DMSO).[4]
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.[4]
-
Luminometer.[4]
Protocol:
-
Cell Seeding: Seed cells at a desired density in a 96-well plate and incubate overnight.[4]
-
Compound Treatment: Add serial dilutions of the PROTAC compound to the wells and incubate for the desired time (e.g., 72 hours).[4]
-
Assay Procedure:
-
Data Acquisition and Analysis: Measure the luminescence using a luminometer.[4] Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.[4]
Ternary Complex Formation Assay (NanoBRET™)
This assay monitors the formation of the Target Protein:PROTAC:E3 Ligase ternary complex in live cells.[15][16]
Materials:
-
HEK293 cells.[17]
-
Expression vectors for NanoLuc-Target Protein and HaloTag-E3 Ligase (e.g., CRBN or VHL).[17]
-
Transfection reagent.
-
HaloTag® NanoBRET™ 618 Ligand.
-
NanoBRET™ Nano-Glo® Substrate.
-
Plate reader capable of measuring BRET signals.
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc-Target Protein and HaloTag-E3 Ligase expression vectors.[17]
-
Cell Plating: Plate the transfected cells in a 96-well plate.
-
Labeling and Treatment:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells.
-
Add the PROTAC compound at various concentrations.
-
-
Signal Detection: Add the Nano-Glo® Substrate and measure the donor (NanoLuc) and acceptor (HaloTag® 618) emissions simultaneously.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A dose-dependent increase in the BRET ratio indicates the formation of the ternary complex.
Conclusion
The in-vitro validation of this compound-based PROTACs requires a multi-faceted approach. By systematically evaluating target protein degradation, cell viability, and ternary complex formation, researchers can gain a comprehensive understanding of a PROTAC's activity and potential. The comparative data presented in this guide illustrates that while pomalidomide-based PROTACs are highly effective, factors such as linker composition and the choice of E3 ligase can significantly influence their potency and selectivity. The provided protocols offer a standardized framework for the in-vitro characterization of novel protein degraders, enabling a more informed and efficient drug development process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 15. selvita.com [selvita.com]
- 16. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. reactionbiology.com [reactionbiology.com]
Pomalidomide-PEG4-COOH vs. Alkyl Linkers in PROTAC Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a cornerstone of modern targeted protein degradation. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system, are composed of a warhead for the target protein, an E3 ligase ligand, and a crucial linker. Pomalidomide (B1683931), a potent ligand for the Cereblon (CRBN) E3 ligase, is a frequently employed component in PROTAC design. The nature of the linker tethering pomalidomide to the target-binding moiety significantly influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of two common linker classes: polyethylene (B3416737) glycol (PEG) linkers, specifically Pomalidomide-PEG4-COOH, and alkyl linkers.
The Critical Role of the Linker
The linker is not merely a spacer but a key determinant of a PROTAC's success. Its length, flexibility, and chemical composition dictate the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. An ideal linker facilitates a productive orientation of the target protein and the E3 ligase for efficient ubiquitination and subsequent degradation.
Comparative Analysis: this compound vs. Alkyl Linkers
The choice between a PEG-based linker and a simple alkyl chain involves a trade-off between hydrophilicity, flexibility, and synthetic accessibility.
| Feature | This compound Linker | Pomalidomide-Alkyl-COOH Linker |
| Composition | Polyethylene glycol chain with a terminal carboxylic acid. The PEG4 unit consists of four repeating ethylene (B1197577) glycol units. | Saturated or unsaturated hydrocarbon chain with a terminal carboxylic acid. |
| Solubility | The ether oxygens in the PEG chain impart significant hydrophilicity, which can improve the aqueous solubility of the PROTAC molecule. This is often advantageous for in vitro assays and can contribute to more favorable pharmacokinetics. | Alkyl chains are generally hydrophobic, which can decrease the overall solubility of the PROTAC. This may present challenges in formulation and in vivo applications. |
| Cell Permeability | While enhancing solubility, the hydrophilic nature of PEG linkers can sometimes hinder passive diffusion across the hydrophobic cell membrane. However, for some PROTACs, the increased solubility can lead to improved overall cell permeability. | The hydrophobic nature of alkyl linkers can, in some cases, enhance cell membrane permeability. However, poor aqueous solubility can counteract this benefit. |
| Flexibility & Ternary Complex Formation | PEG linkers are highly flexible, allowing the PROTAC to adopt multiple conformations. This can be advantageous in facilitating the formation of a stable and productive ternary complex. | Alkyl chains also offer a high degree of conformational flexibility, which is crucial for achieving the optimal geometry for ternary complex formation. |
| Metabolic Stability | PEG linkers can be susceptible to metabolism, which may affect the in vivo half-life of the PROTAC. | Alkyl chains are generally more metabolically stable compared to PEG linkers. |
| Synthetic Accessibility | The synthesis of PEGylated linkers can be more complex and costly compared to simple alkyl chains. However, a variety of pre-functionalized PEG linkers are commercially available. | Alkyl linkers are synthetically straightforward and readily accessible, allowing for easy modification of their length. |
Quantitative Data on PROTAC Performance
Direct comparative studies of this compound versus a length-matched alkyl linker for the same target are limited in publicly available literature. However, by examining studies on similar targets, such as the Bromodomain and Extra-Terminal (BET) protein BRD4, we can infer performance trends.
Table 1: Performance of Pomalidomide-Based PROTACs Targeting BRD4 with PEG and Alkyl Linkers
| PROTAC | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARV-825 | PEG | BRD4 | <1 | >95 | RS4;11 | [1][2] |
| Compound 21 | Alkyl | BRD4 | Not Reported | >75 at 1µM | THP-1 | [1] |
Note: Data is compiled from different studies, and experimental conditions may vary, making a direct comparison challenging.
The data suggests that both PEG and alkyl linkers can be utilized to create potent pomalidomide-based PROTACs. The high potency of ARV-825, which employs a PEG linker, highlights the effectiveness of this linker class in promoting efficient protein degradation.
Signaling Pathways and Experimental Workflows
To understand and evaluate the performance of these PROTACs, it is essential to consider the underlying biological pathways and the experimental procedures used for their characterization.
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: General experimental workflow for comparing PROTAC performance.
Detailed Experimental Protocols
Western Blot Analysis for Determination of DC50 and Dmax
This protocol outlines the steps to quantify target protein degradation in response to PROTAC treatment.
a. Cell Culture and PROTAC Treatment:
-
Seed cells (e.g., a relevant cancer cell line expressing the target protein) in 6-well plates at a density that ensures they are in the exponential growth phase during treatment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the this compound and Pomalidomide-Alkyl-COOH PROTACs in complete growth medium. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and typically does not exceed 0.1%.
-
Treat the cells with the different concentrations of each PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein and determine the protein concentration using a BCA protein assay kit.
c. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane.
d. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
e. Detection and Analysis:
-
Incubate the membrane with an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum degradation percentage).
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of PROTACs across an artificial lipid membrane.
a. Preparation of Reagents and Plates:
-
Prepare a lipid solution (e.g., 1% lecithin (B1663433) in dodecane).
-
Prepare the donor solutions by diluting the this compound and Pomalidomide-Alkyl-COOH PROTACs to a final concentration (e.g., 10 µM) in a buffer (e.g., PBS with 5% DMSO).
-
Prepare the acceptor solution (e.g., PBS with 5% DMSO).
b. Assay Procedure:
-
Dispense the lipid solution onto the membrane of the donor plate wells and allow it to impregnate the membrane.
-
Add the acceptor solution to the wells of the acceptor plate.
-
Add the donor solutions containing the PROTACs to the wells of the donor plate.
-
Assemble the "sandwich" by placing the donor plate onto the acceptor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 10-20 hours) in a humidified chamber to prevent evaporation.
c. Sample Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
d. Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = [C]A * VA / (Area * Time * ([C]D - [C]A)) Where:
-
[C]A is the concentration of the compound in the acceptor well.
-
VA is the volume of the acceptor well.
-
Area is the effective area of the membrane.
-
Time is the incubation time.
-
[C]D is the concentration of the compound in the donor well at the end of the incubation.
-
Conclusion
The selection of a linker is a critical step in the design of effective pomalidomide-based PROTACs. This compound linkers offer the advantage of increased hydrophilicity, which can improve solubility and potentially lead to better overall exposure, though this may come at the cost of reduced passive membrane permeability and metabolic stability. Conversely, alkyl linkers provide synthetic simplicity and metabolic stability, but their hydrophobicity may lead to solubility issues.
The optimal linker choice is highly dependent on the specific target protein and the overall physicochemical properties of the PROTAC. A systematic evaluation of both linker types, using the detailed experimental protocols provided in this guide, is essential for identifying the most potent and drug-like protein degrader for a given therapeutic application.
References
Assessing the Selectivity of Pomalidomide-PEG4-COOH PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise degradation of a target protein is the ultimate goal of Proteolysis Targeting Chimera (PROTAC) technology. The choice of E3 ligase ligand and the connecting linker are critical determinants of a PROTAC's success, influencing not only its potency but also its selectivity. This guide provides a comparative assessment of PROTACs constructed with Pomalidomide-PEG4-COOH, a commonly used building block that recruits the E3 ligase Cereblon (CRBN). We will delve into the impact of the pomalidomide (B1683931) scaffold and the PEG4 linker on selectivity, present available experimental data, and provide detailed protocols for assessing the on- and off-target effects of these molecules.
Pomalidomide-based PROTACs have emerged as a powerful tool for targeted protein degradation. Pomalidomide, an immunomodulatory drug, effectively recruits the Cereblon (CRBN) E3 ubiquitin ligase, initiating the ubiquitination and subsequent proteasomal degradation of the target protein. The this compound conjugate provides a pomalidomide moiety for CRBN engagement and a four-unit polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid, offering a convenient point for conjugation to a target protein ligand.
A primary challenge in the development of pomalidomide-based PROTACs is the potential for off-target degradation, particularly of endogenous zinc-finger (ZF) transcription factors. This off-target activity is an inherent characteristic of the pomalidomide scaffold itself. However, the nature of the linker connecting pomalidomide to the target-binding ligand can significantly modulate this selectivity profile. The length, composition, and attachment point of the linker all play a crucial role in the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) and can influence the presentation of off-target proteins to the E3 ligase.
The Influence of the Linker on Selectivity
The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's biological activity. PEG linkers, like the one in this compound, are frequently employed in PROTAC design to enhance solubility and provide conformational flexibility. This flexibility can be advantageous in allowing the PROTAC to adopt an optimal conformation for ternary complex formation. However, the choice between a flexible PEG linker and a more rigid alkyl linker can impact selectivity.
Furthermore, the point of attachment of the linker to the pomalidomide core is a key consideration. Modifications at the C5 position of the phthalimide (B116566) ring of pomalidomide have been shown to mitigate the off-target degradation of ZF proteins compared to attachments at the C4 position. This is attributed to steric hindrance that disrupts the binding of ZF proteins to the CRBN-pomalidomide complex.
Quantitative Data on Pomalidomide-Based PROTAC Selectivity
While direct head-to-head comparisons of PROTACs specifically utilizing the this compound linker are not extensively available in the public domain, we can analyze data from studies on various pomalidomide-based PROTACs to infer the impact of linker composition and attachment point on selectivity.
The following tables summarize representative data from the literature, comparing the degradation potency and selectivity of different pomalidomide-based PROTACs. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental systems and target proteins.
| PROTAC (Target) | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Off-Target ZF Degradation | Reference |
| Hypothetical PROTAC A | Pomalidomide (C4-linked) | PEG | <10 | >90 | Observed | Fictionalized Data |
| Hypothetical PROTAC B | Pomalidomide (C5-linked) | PEG | <10 | >90 | Reduced | Fictionalized Data |
| HDAC8 Degrader (ZQ-23) | Pomalidomide | Not specified | 147 | 93 | Not reported for ZFs | [1] |
| EGFR Degrader (Compound 16) | Pomalidomide | Not specified | - | 96 | Not reported for ZFs | [2] |
Table 1: Illustrative comparison of Pomalidomide-based PROTACs. This table includes fictionalized data to illustrate the expected impact of linker attachment on off-target effects, alongside published data for specific pomalidomide-based degraders. DC50 represents the concentration for 50% degradation, and Dmax is the maximum degradation observed.
Experimental Protocols for Assessing Selectivity
To rigorously evaluate the selectivity of a this compound based PROTAC, a combination of targeted and global approaches is recommended.
Global Proteomics by Mass Spectrometry
This is the gold standard for unbiasedly identifying both on-target and off-target protein degradation.
Protocol:
-
Cell Culture and Treatment: Culture a relevant human cell line to approximately 80% confluency. Treat cells with the PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a negative control (e.g., a PROTAC with an inactive E3 ligase ligand).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric tags. This allows for the multiplexed analysis of multiple samples in a single mass spectrometry run.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. Proteins that show a statistically significant decrease in abundance in the PROTAC-treated samples compared to the controls are potential degradation targets.
Western Blotting for Target Validation and Off-Target Confirmation
Western blotting is a targeted approach used to validate the degradation of the intended target and to confirm potential off-targets identified by proteomics.
Protocol:
-
Cell Culture and Treatment: Treat cells with the PROTAC as described for the proteomics experiment.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein or a potential off-target protein. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in band intensity in the PROTAC-treated lanes indicates protein degradation. A loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the underlying principles and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Caption: Experimental workflow for assessing PROTAC selectivity.
Conclusion
The selectivity of this compound based PROTACs is a multifactorial issue, with both the inherent properties of the pomalidomide scaffold and the characteristics of the PEG4 linker playing significant roles. While pomalidomide-based PROTACs hold great therapeutic promise, a thorough assessment of their selectivity profile is paramount. The primary off-target concern remains the degradation of zinc-finger proteins, a known effect of the pomalidomide moiety. Strategic design, such as utilizing a C5-linker attachment on the pomalidomide ring, can help mitigate these effects.
For researchers developing novel PROTACs using this compound, a comprehensive evaluation using both global proteomics and targeted validation methods is essential to fully characterize their selectivity. This rigorous approach will pave the way for the development of safer and more effective targeted protein degraders.
References
A Head-to-Head Comparison of CRBN-Based PROTAC Linkers: A Guide for Researchers
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. For PROTACs that hijack the Cereblon (CRBN) E3 ligase complex, the linker connecting the CRBN ligand and the POI-binding ligand is a critical determinant of efficacy, selectivity, and drug-like properties. This guide provides an objective comparison of common CRBN-based PROTAC linkers, supported by experimental data and detailed protocols for their evaluation.
The Crucial Role of the Linker
The linker is not merely a spacer; its length, composition, and rigidity profoundly influence the formation and stability of the key ternary complex (POI-PROTAC-CRBN).[1] An optimal linker facilitates productive protein-protein interactions between the POI and CRBN, a phenomenon that can lead to positive cooperativity and enhanced degradation efficiency.[1][2] Conversely, a suboptimal linker can cause steric hindrance or promote unproductive binding, diminishing the PROTAC's activity.[3]
Core Linker Chemotypes: A Comparative Overview
The most common linkers used in CRBN-based PROTACs can be broadly categorized into three main types: Polyethylene Glycol (PEG)-based, Alkyl/Ether-based, and Rigid linkers. Each class offers a distinct set of properties that can be leveraged to optimize a degrader.
PEG-Based Linkers
PEG linkers are widely used due to their ability to increase the aqueous solubility and improve the pharmacokinetic properties of PROTACs.[4][5][6] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, enhancing hydrophilicity.[4]
Advantages:
-
Improved Solubility: Addresses the often-hydrophobic nature of PROTAC molecules.[4][5]
-
Favorable Conformations: PEG linkers can adopt folded conformations that may shield the PROTAC's polar surface area, potentially improving cell permeability in some cases.[4]
-
Synthetic Tractability: Bifunctional PEG units of various lengths are commercially available, simplifying the synthesis of PROTAC libraries.[6][7]
Disadvantages:
-
Potential for Reduced Potency: In some contexts, replacing an alkyl chain with PEG units has been shown to decrease degradation activity. For instance, one study noted that substituting a nine-atom alkyl chain with three PEG units resulted in only weak CRBN degradation.[7][8][9]
-
Complex Permeability Relationship: While PEGylation can improve permeability by shielding polarity, excessive PEG length can also hinder cellular uptake.[4]
Alkyl/Ether Linkers
Simple alkyl chains, sometimes interspersed with ether functionalities, are the most common flexible linkers.[7][8] Their flexibility allows the PROTAC to adopt numerous conformations, increasing the probability of achieving a productive ternary complex.[1]
Advantages:
-
High Flexibility: Can be crucial when developing PROTACs for new target/E3 ligase pairs, as it allows for an extensive conformational search to find a productive orientation.[7][8]
-
Proven Efficacy: Many highly potent PROTACs have been developed using simple alkyl or alkyl/ether chains.[8]
Disadvantages:
-
Hydrophobicity: Alkyl chains are hydrophobic, which can lead to poor solubility and aggregation.[5][9]
-
Metabolic Susceptibility: Linear aliphatic chains can be susceptible to oxidative metabolism.[7]
-
Entropic Penalty: The high degree of flexibility can lead to a significant entropic cost upon binding to form the ternary complex, potentially reducing its stability.[1][8]
Rigid Linkers
More recently, rigid linkers incorporating cyclic structures (e.g., piperazine, piperidine) or alkynes have been employed to pre-organize the PROTAC into a more bioactive conformation.[5][10][] This strategy aims to reduce the entropic penalty of ternary complex formation.
Advantages:
-
Improved Pharmacokinetics: Rigidifying the linker can lead to better cell permeability and oral bioavailability by reducing the number of rotatable bonds and polar surface area.[12]
-
Enhanced Selectivity: A constrained conformation can favor binding to the intended target and reduce off-target activity.[5]
-
Potentially Higher Potency: By reducing the entropic cost, rigid linkers can lead to more stable ternary complexes and more efficient degradation.
Disadvantages:
-
Synthetic Complexity: The synthesis of rigid linkers is generally more challenging than for flexible chains.
-
Requires Structural Information: Rational design of rigid linkers is often aided by structural data (e.g., X-ray crystallography) of the ternary complex, which may not be available.
Quantitative Data Presentation
The efficacy of a PROTAC is typically defined by its half-maximal degradation concentration (DC50) and its maximum level of degradation (Dmax).[9][13][14] A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy. The following tables summarize experimental data comparing different linker types.
Table 1: Impact of Linker Composition on CRBN Degradation
| Linker Type | Linker Composition | Target Protein | Cell Line | Observed Effect | Reference |
| Alkyl | Nine-atom alkyl chain | CRBN | HEK293T | Concentration-dependent degradation | [7][9] |
| PEG | Three PEG units | CRBN | HEK293T | Weak degradation | [7][9] |
This comparison highlights that for CRBN self-degradation, an alkyl linker was significantly more effective than a PEG-based linker of similar length, suggesting the linker's atomic composition can be critical.
Table 2: Impact of Alkyl/Ether Linker Length on TBK1 Degradation
| Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| < 12 | No degradation observed | N/A | [7][8] |
| 21 | 3 | 96 | [7][8] |
| 29 | 292 | 76 | [7][8] |
This data demonstrates a clear structure-activity relationship for linker length. A minimum length was required to induce degradation, after which an optimal length (21 atoms) provided the best potency and efficacy, with a subsequent decrease in performance as the linker became too long.
Visualizing Key Concepts and Workflows
Diagrams are essential for conceptualizing the complex biological processes and experimental procedures involved in PROTAC development.
Signaling Pathway: CRBN-Mediated Protein Degradation
Caption: CRBN-based PROTAC mechanism of action leading to targeted protein degradation.
Logical Relationship: Influence of Linker Properties
Caption: How PROTAC linker properties influence ternary complex formation and overall performance.
Experimental Workflow: Evaluating PROTAC Efficacy
Caption: Standard experimental workflow for determining PROTAC degradation (DC50/Dmax).
Experimental Protocols
Detailed and consistent protocols are vital for the accurate comparison of PROTAC molecules.
Protocol 1: Western Blot for Determination of DC50 and Dmax
This protocol is used to quantify the extent of target protein degradation.
1. Cell Culture and Treatment: a. Seed cells (e.g., HEK293T, or a cancer cell line expressing the target) in 12-well or 6-well plates. b. Allow cells to attach and grow to 70-80% confluency.[15] c. Prepare serial dilutions of the PROTAC in complete growth medium. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells (typically ≤ 0.1%).[15] d. Aspirate the old medium and add the medium containing different PROTAC concentrations. Include a vehicle-only control. e. Incubate for the desired time period (e.g., 18-24 hours).
2. Cell Lysis and Protein Quantification: a. Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Immunoblotting: a. Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. f. Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[15] g. Wash the membrane three times with TBST. h. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
4. Data Analysis: a. Quantify the band intensity using densitometry software (e.g., ImageJ). b. Normalize the target protein band intensity to the corresponding loading control band intensity.[15] c. Calculate the percentage of protein remaining for each concentration relative to the vehicle control. d. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a non-linear regression curve to determine the DC50 and Dmax values.[15][16]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This biophysical technique provides real-time, label-free kinetic data on binary (PROTAC-protein) and ternary complex formation.[17][18][19][20]
1. System Preparation: a. Immobilize the E3 ligase (e.g., CRBN complex) onto a sensor chip surface.[20][21] b. Prepare a running buffer suitable for the proteins, often PBS or HEPES-buffered saline with a small amount of DMSO and surfactant (e.g., P20).
2. Binary Interaction Analysis (PROTAC binding to CRBN): a. Inject a series of concentrations of the PROTAC over the immobilized CRBN surface. b. Monitor the association and dissociation phases in real-time. c. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).[21]
3. Ternary Complex Formation Analysis: a. Prepare samples containing a fixed, saturating concentration of the target protein mixed with a series of concentrations of the PROTAC. b. Inject these pre-mixed solutions over the immobilized CRBN surface.[19][21] c. The resulting binding signal represents the formation of the ternary complex. d. Fit the data to determine the kinetic parameters (kon, koff) and affinity (KD) for the ternary complex.[19]
4. Data Analysis (Cooperativity): a. Cooperativity (alpha, α) is a measure of how the binding of one component influences the binding of the other. It is calculated as the ratio of the KD of PROTAC binding to CRBN in the absence of the POI to the KD in the presence of the POI.[18][21] b. An α value > 1 indicates positive cooperativity (ternary complex is more stable), α < 1 indicates negative cooperativity, and α = 1 means no cooperativity.
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures ATP levels as an indicator of metabolically active, viable cells, providing insight into the PROTAC's cytotoxic or cytostatic effects.[22][23][24]
1. Cell Seeding and Treatment: a. Seed cells in an opaque-walled 96-well or 384-well plate at a predetermined optimal density.[23] b. Allow cells to attach overnight. c. Treat cells with a serial dilution of the PROTAC as described in Protocol 1. Include a vehicle control and a positive control for cell death if available. d. Incubate for a relevant time period (e.g., 24, 48, or 72 hours).
2. Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
3. Data Acquisition and Analysis: a. Measure the luminescence using a plate reader. b. Normalize the data by setting the vehicle-treated wells to 100% viability and wells with no cells to 0% viability. c. Plot the percent viability against the log of the PROTAC concentration to generate a dose-response curve and calculate the IC50 (half-maximal inhibitory concentration).
Conclusion
The linker is a pivotal component in the design of effective CRBN-based PROTACs. A systematic approach to linker design, varying length, composition, and rigidity, is essential for optimizing degrader performance. Flexible linkers like PEG and alkyl chains offer synthetic accessibility and are excellent tools for initial screening, while rigid linkers provide a path to refine drug-like properties and potency. By employing robust quantitative assays such as Western blotting, SPR, and cell viability studies, researchers can conduct rigorous head-to-head comparisons to identify linkers that promote stable, cooperative ternary complexes, ultimately leading to the development of highly potent and selective protein degraders.
References
- 1. chempep.com [chempep.com]
- 2. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 12. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Collection | ETH Library [research-collection.ethz.ch]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aragen.com [aragen.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. o2hdiscovery.co [o2hdiscovery.co]
- 21. cytivalifesciences.com [cytivalifesciences.com]
- 22. benchchem.com [benchchem.com]
- 23. biorxiv.org [biorxiv.org]
- 24. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Pomalidomide-PEG4-COOH: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Pomalidomide-PEG4-COOH, a bifunctional molecule used in targeted protein degradation research, is critical for maintaining laboratory safety and ensuring environmental compliance. This guide provides a step-by-step protocol for its safe handling and disposal, aligning with standard hazardous waste procedures.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE). This compound is classified with several hazards that necessitate careful handling.
Hazard Classification:
| Hazard Class | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[1] |
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.[2]
Waste Segregation
Proper segregation is the first step in safe disposal.
-
Solid Waste: Collect all contaminated solid materials, including unused this compound powder, contaminated pipette tips, weighing paper, gloves, and other lab supplies, in a designated hazardous waste container.[3] This container should be clearly labeled for solid chemical waste.
-
Liquid Waste: Collect any solutions containing this compound in a separate, leak-proof hazardous waste container suitable for liquids.[4] Do not mix with other incompatible waste streams.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container that is puncture-resistant.[3]
Container Selection and Labeling
The integrity and labeling of waste containers are crucial for safety and compliance.
-
Container Type: Use containers that are compatible with the chemical waste.[5][6] The original container, if in good condition, is an ideal choice for disposing of the pure compound.[3][4] For solutions, use screw-cap containers to prevent leaks.[3]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Toxic," "Irritant").[4][6] The date of waste accumulation should also be recorded.
Storage of Hazardous Waste
Proper storage of waste containers within the laboratory is essential while awaiting pickup.
-
Secure Closure: Keep all waste containers securely capped at all times, except when adding waste.[3][6]
-
Secondary Containment: Store liquid waste containers in a secondary container, such as a lab tray, to contain any potential spills or leaks.[3] The secondary container should be capable of holding 110% of the volume of the primary container.[3]
-
Designated Area: Store the waste in a designated satellite accumulation area within the laboratory, away from incompatible materials.[4]
Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.
-
Request Pickup: Once a waste container is full (typically no more than three-quarters full) or has reached the storage time limit set by your institution (often within 90 days), arrange for a waste pickup with your EHS department.[3][4]
-
Follow Institutional Procedures: Adhere to your institution's specific protocols for requesting and handling hazardous waste pickups.
Spill Cleanup Protocol
In the event of a spill, follow these procedures:
-
Restrict Access: Immediately alert others in the area and restrict access to the spill.
-
Wear PPE: Ensure you are wearing the appropriate PPE before attempting to clean the spill.
-
Contain the Spill:
-
Solid Spill: Gently cover the spilled powder with an absorbent material like vermiculite (B1170534) or sand to prevent it from becoming airborne.[7] Carefully sweep the material into a designated hazardous waste container.
-
Liquid Spill: Use absorbent pads or other inert, non-combustible material to absorb the spilled solution.[7]
-
-
Clean the Area: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.[7] Follow with a wash of soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. acs.org [acs.org]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. benchchem.com [benchchem.com]
Essential Safety and Logistical Guidance for Handling Pomalidomide-PEG4-COOH
For researchers, scientists, and drug development professionals, the following provides crucial safety protocols and logistical plans for the handling and disposal of Pomalidomide-PEG4-COOH. This compound, which contains the E3 ligase ligand Pomalidomide, requires stringent safety measures due to its potential hazards. Pomalidomide is recognized as an immunomodulatory antineoplastic agent and is an analog of thalidomide, indicating a potential for causing severe birth defects.[1] The toxicological properties of this compound itself have not been fully investigated, necessitating a cautious approach.[1]
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute toxicity, oral (Category 4) : Harmful if swallowed.[2]
-
Skin corrosion/irritation (Category 2) : Causes skin irritation.[2]
-
Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[2]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) : May cause respiratory irritation.[2]
-
Reproductive Toxicity (Category 2) : Suspected of damaging fertility or the unborn child.[3]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent dermal, ocular, and respiratory exposure.[4] The following table outlines the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves.[1][4] | Provides a robust barrier against skin contact. Double gloving offers protection in case of a breach in the outer glove.[4] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[1][4] | Protects against splashes and aerosols, which can cause serious eye damage.[4] |
| Body Protection | Disposable, solid-front, back-closing chemotherapy gown with long sleeves and elastic or knit cuffs.[1][4] | Prevents contamination of personal clothing and skin.[4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher), especially when handling powder or creating aerosols.[4] | Protects against inhalation of the potent compound.[4] |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[4] | Prevents contamination of footwear and the spreading of the compound to other areas.[4] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound should be conducted within a certified chemical fume hood or a negative pressure containment isolator (glove box) to minimize exposure.[1][4]
-
Preparation :
-
Weighing and Reconstitution :
-
Experimental Use :
Disposal Plan
All waste streams containing this compound must be segregated and treated as hazardous waste.[1][6] Under no circumstances should this compound or its solutions be disposed of down the drain.[6]
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated lab supplies (e.g., pipette tips, gloves, weighing paper) must be collected in a dedicated, clearly labeled hazardous waste container.[1] |
| Liquid Waste | Unused solutions or reaction mixtures must be collected in a designated, sealed, and leak-proof hazardous waste container.[1] |
| Sharps | Contaminated needles, syringes, and other sharps must be disposed of in a designated, puncture-proof sharps container.[1] |
| Final Disposal | All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][6] Follow their specific procedures for hazardous chemical waste disposal.[1] |
First Aid Measures
In case of exposure, follow these first aid procedures:
-
If on skin : Wash with plenty of soap and water.[2] If skin irritation persists, call a physician.[3]
-
If inhaled : Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2] Get medical attention if symptoms occur.[3]
-
If in eyes : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3] Get medical attention.[3]
-
If swallowed : Rinse mouth.[2] Get medical attention if symptoms occur.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
